2-(2-Bromo-4-fluorophenyl)acetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITVZXQQQFKXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356577 | |
| Record name | 2-(2-bromo-4-fluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61150-58-1 | |
| Record name | 2-(2-bromo-4-fluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Bromo-4-fluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, safety information, and applications of 2-(2-Bromo-4-fluorophenyl)acetonitrile. This compound is a key intermediate in the synthesis of various organic molecules, particularly in the development of novel therapeutics.
Core Chemical Properties
This compound is an aromatic nitrile compound. Its structure incorporates a bromo and a fluoro substituent on the phenyl ring, making it a versatile building block in medicinal chemistry and organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 61150-58-1 | [1][2] |
| Molecular Formula | C₈H₅BrFN | [1][3] |
| Molecular Weight | 214.04 g/mol | [1][2] |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Bromo-4-fluorophenylacetonitrile | [4] |
| Purity | Typically ≥97% | [1] |
Physicochemical Properties
The physical characteristics of this compound are summarized below. It is generally a white solid with low solubility in water but soluble in common organic solvents.
| Property | Value | Source(s) |
| Appearance | White Solid | [4] |
| Solubility in Water | Low | [5] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | [5] |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. | [5][6] |
Safety and Hazard Information
This compound is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn.[7] Work should be conducted in a well-ventilated area or a fume hood.[7]
| Hazard Class | Hazard Statement | Precautionary Statement | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | P260: Do not breathe dust. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P260: Do not breathe dust. P271: Use only outdoors or in a well-ventilated area. | [7] |
Experimental Protocols
4.1. Synthesis of this compound
This compound can be synthesized via a nucleophilic substitution reaction using 2-bromo-4-fluorobenzyl bromide and sodium cyanide.[4]
Methodology:
-
A solution of sodium cyanide (NaCN, 2.0 equivalents) in dimethyl sulfoxide (DMSO, 6 mL) is heated to 90°C.[4]
-
The heat source is removed, and 2-bromo-4-fluorobenzyl bromide (1.0 equivalent, 6.09 mmol) is added slowly.[4]
-
Once the reaction mixture cools to 50°C, water (120 mL) is added.[4]
-
The aqueous mixture is extracted three times with dichloromethane (CH₂Cl₂, 50 mL portions).[4]
-
The combined organic extracts are washed with brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[4]
-
The crude product is purified using silica gel flash chromatography with a hexane/ethyl acetate (9/1) eluent to yield this compound as a white solid (50% yield).[4]
4.2. Derivatization for Pharmaceutical Synthesis
This acetonitrile derivative serves as a precursor for more complex molecules. For instance, it can be methylated to form 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile, an intermediate for Plk1 inhibitors.[4]
Methodology:
-
This compound (3g, 14 mmol) is dissolved in dimethylformamide (DMF, 10 mL) and cooled to 0°C.[4]
-
Sodium hydride (1g, 42.1 mmol) is added, and the mixture is stirred for 30 minutes, allowing it to warm to room temperature.[4]
-
Methyl iodide (6g, 42 mmol) is added, and stirring continues for another 30 minutes.[4]
-
The reaction is quenched with water and the product is extracted with dichloromethane (DCM).[4]
-
The organic phase is dried with sodium sulfate and concentrated.[4]
-
The residue is purified by flash column chromatography to yield the methylated product as a white solid (65% yield).[4]
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound - [sigmaaldrich.com]
- 3. pschemicals.com [pschemicals.com]
- 4. guidechem.com [guidechem.com]
- 5. 2-Bromo-4-Fluorophenylacetonitrile | CAS 211254-75-8 | Structure, Properties, Applications & Safety Data - China Supplier [nj-finechem.com]
- 6. 114897-91-5|2-(4-Bromo-2-fluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 2-(2-Bromo-4-fluorophenyl)acetonitrile (CAS 61150-58-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-Bromo-4-fluorophenyl)acetonitrile, a key chemical intermediate in pharmaceutical synthesis. This document details its physicochemical properties, synthesis, applications, and safety information, presenting quantitative data in structured tables and outlining experimental protocols. Visual diagrams are included to illustrate synthetic pathways and logical workflows.
Chemical and Physical Properties
This compound is a halogenated aromatic nitrile.[1] Its structure, featuring a bromine and a fluorine atom on the phenyl ring, imparts unique reactivity and makes it a valuable building block in medicinal chemistry.[1][2] It is typically a solid at room temperature.[3][4]
| Property | Value | Reference(s) |
| CAS Number | 61150-58-1 | [5] |
| Molecular Formula | C₈H₅BrFN | [5] |
| Molecular Weight | 214.03 g/mol | [5] |
| Physical Form | Solid | [3][4] |
| Purity | ≥95% - 98% | [3][5] |
| Boiling Point | 281.0 ± 25.0 °C (760 Torr) | [6] |
| Density | 1.573 ± 0.06 g/cm³ (20 °C, 760 Torr) | [7] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [3][7] |
Synthesis and Experimental Protocol
The synthesis of this compound is commonly achieved through the cyanation of 2-bromo-4-fluorobenzyl bromide.[8]
Experimental Protocol: Synthesis of this compound[8]
Materials:
-
2-bromo-4-fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of sodium cyanide (2.0 equivalents) in DMSO (6 mL) is heated to 90 °C.
-
The heat source is removed, and 2-bromo-4-fluorobenzyl bromide (1.0 equivalent, 6.09 mmol) is added slowly.
-
Once the reaction mixture cools to 50 °C, 120 mL of water is added.
-
The aqueous mixture is extracted three times with 50 mL portions of dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel flash chromatography using a hexane/ethyl acetate (9/1) eluent to yield this compound as a white solid.
Yield: Approximately 50%[8]
Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data is crucial for the structural confirmation of this compound.
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment | Reference(s) |
| 7.70 ppm | dd | 8.6, 2.7 Hz | 1H | Aromatic CH | [8] |
| 7.61 ppm | dd | 8.6, 6.0 Hz | 1H | Aromatic CH | [8] |
| 7.34 ppm | dt | 8.6, 2.7 Hz | 1H | Aromatic CH | [8] |
| 4.07 ppm | s | - | 2H | CH₂ | [8] |
| Solvent: DMSO-d₆, Frequency: 400 MHz |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Applications in Drug Development
This compound is a key intermediate in the synthesis of pharmaceutical compounds, notably as a precursor for Polo-like kinase 1 (Plk1) inhibitors, which are investigated as potential cancer therapeutics.[8]
Role in the Synthesis of Plk1 Inhibitors
Plk1 is a protein kinase that plays a crucial role in cell cycle regulation, and its inhibition can prevent the division of cancer cells.[8] this compound is used to synthesize 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile, a direct precursor to novel triazole-based aminopyrimidine compounds that act as Plk1 inhibitors.[8]
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Water (H₂O)
-
Dichloromethane (DCM)
Procedure:
-
At 0 °C, sodium hydride (1g, 42.1 mmol) is added to a stirred solution of this compound (3g, 14 mmol) in 10 mL of dimethylformamide.
-
The mixture is allowed to warm to room temperature over 30 minutes.
-
Methyl iodide (6g, 42 mmol) is added, and the mixture is stirred for another 30 minutes.
-
The reaction is quenched with water.
-
The product is extracted into dichloromethane.
-
The organic phase is dried with sodium sulfate and concentrated.
-
The resulting residue is purified by flash column chromatography (hexane to 20% ethyl acetate in hexane, gradient elution) to yield the title compound as a white solid.
Yield: 65%[8]
Application in Proteomics Research
This compound is also utilized in proteomics research as a cysteine-modifying reagent. The thiol group of cysteine residues in proteins reacts with the electrophilic carbon of this compound, introducing a unique mass tag for protein identification and characterization via mass spectrometry.[2]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Precautionary Statements: P261, P280, P305, P338, P351[4]
Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact or exposure, seek immediate medical attention.
Visual Diagrams
Synthesis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - [sigmaaldrich.com]
- 3. ijsr.net [ijsr.net]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-(2-Bromo-5-fluorophenyl)acetonitrile | C8H5BrFN | CID 2773928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% | Fisher Scientific [fishersci.ca]
- 8. 2-(2-bromo-4-nitrophenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Physicochemical Properties of 2-(2-Bromo-4-fluorophenyl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides core physicochemical data and standardized methodologies relevant to the chemical compound 2-(2-Bromo-4-fluorophenyl)acetonitrile.
Core Compound Data
This compound is a substituted aromatic nitrile. Its chemical structure incorporates a bromine and a fluorine atom on the phenyl ring, making it a valuable building block in organic and medicinal chemistry.[1] The compound's primary applications are in chemical synthesis and proteomics research, where it is used for cysteine alkylation, a technique to modify and identify proteins via mass spectrometry.[1]
The key quantitative properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 214.03 g/mol | [1] |
| Molecular Formula | C₈H₅BrFN | [1][2] |
| CAS Number | 61150-58-1 | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC(=C(C=C1F)Br)CC#N | [1] |
Experimental Protocols: Molecular Weight Determination
The molecular weight of a compound like this compound is empirically determined using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ionized molecules.
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Ionization: The sample solution is introduced into the mass spectrometer's ion source. A high voltage is applied to a capillary needle, causing the sample to nebulize into a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions (e.g., [M+H]⁺ or [M+Na]⁺).
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio.
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Interpretation: The resulting mass spectrum shows a peak corresponding to the molecular ion. The molecular weight is calculated from the m/z value of this peak. For this compound, a prominent peak would be expected around m/z = 214.03, corresponding to the protonated molecule [C₈H₅BrFN+H]⁺, taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).
Visualizations
The following diagram illustrates the logical relationship between the molecular formula and the calculation of its molecular weight.
Caption: Molecular weight calculation workflow.
References
An In-Depth Technical Guide to 2-(2-Bromo-4-fluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromo-4-fluorophenyl)acetonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, imparts specific reactivity that is highly valuable in the construction of complex molecular architectures. This compound has garnered significant attention in medicinal chemistry and proteomics for its role as a key intermediate in the synthesis of targeted therapeutics and as a tool for protein modification. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. The following table summarizes its key identifiers and physical data.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 61150-58-1 | [1] |
| Molecular Formula | C₈H₅BrFN | [1] |
| Molecular Weight | 214.04 g/mol | [1] |
| Appearance | Solid (Typical) | [2] |
| Solubility | Low in water; Soluble in common organic solvents like dichloromethane and chloroform. | [2] |
| Purity | >97% | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.
| Spectrum Type | Data |
| ¹H NMR | The proton NMR spectrum provides characteristic signals for the aromatic and methylene protons. |
| ¹³C NMR | The carbon NMR spectrum shows distinct resonances for each carbon atom in the molecule, including the nitrile and halogenated aromatic carbons. |
| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands for the nitrile (C≡N) stretching vibration and aromatic C-H and C-X (X = Br, F) bonds. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of bromine, fluorine, and the cyano group. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic substitution of a benzyl halide with a cyanide salt.
Reaction:
2-Bromo-4-fluorobenzyl bromide + Sodium Cyanide → this compound + Sodium Bromide
Detailed Protocol:
-
Reaction Setup: A solution of sodium cyanide (NaCN) in a suitable solvent, such as dimethyl sulfoxide (DMSO), is prepared in a reaction vessel equipped with a stirrer and a temperature controller.
-
Addition of Starting Material: 2-Bromo-4-fluorobenzyl bromide, dissolved in a minimal amount of the reaction solvent, is added dropwise to the heated NaCN solution.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is then extracted multiple times with an organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Development
This compound is a critical intermediate in the synthesis of Polo-like kinase 1 (PLK1) inhibitors. PLK1 is a key regulator of the cell cycle, and its overexpression is implicated in the development and progression of various cancers. Inhibitors of PLK1 are therefore promising therapeutic agents for cancer treatment.
Role as a PLK1 Inhibitor Intermediate
The this compound core serves as a scaffold for the elaboration of more complex molecules that can bind to the active site of PLK1. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the fluorinated phenyl ring can enhance binding affinity and metabolic stability of the final drug candidate.
Mandatory Visualization
Synthesis Pathway of a PLK1 Inhibitor Intermediate
The following diagram illustrates the initial step in the synthesis of a potential Polo-like kinase 1 (PLK1) inhibitor, starting from this compound. This step involves the alkylation of the acetonitrile derivative, a crucial transformation for building the core structure of the inhibitor.
Caption: Initial alkylation step in the synthesis of a PLK1 inhibitor.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and proteomics. Its well-defined synthesis and reactivity profile make it an important building block for the development of novel therapeutics, particularly in the area of oncology. The detailed information provided in this guide is intended to support researchers and drug development professionals in leveraging the full potential of this compound in their scientific endeavors.
References
physical and chemical properties of 2-(2-Bromo-4-fluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromo-4-fluorophenyl)acetonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a bromo and a fluoro substituent on the phenyl ring adjacent to an acetonitrile group, provides distinct reactivity that is highly valuable in the creation of complex molecular architectures. This compound is of significant interest to the pharmaceutical and life sciences sectors, primarily as a key intermediate in the synthesis of bioactive molecules, including potent enzyme inhibitors for cancer therapy. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrFN | [1] |
| Molecular Weight | 214.04 g/mol | [2] |
| CAS Number | 61150-58-1 | |
| Appearance | White solid | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in DMSO, CH₂Cl₂, ethyl acetate | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides insight into the proton environments within the molecule.
-
¹H NMR (400MHz, DMSO-d₆): δ 7.70 (dd, J = 8.6, 2.7Hz, 1H), 7.61 (dd, J = 8.6, 6.0Hz, 1H), 7.34 (dt, J = 8.6, 2.7Hz, 1H), 4.07 (s, 2H).[2]
¹³C NMR, IR, and Mass Spectrometry
Detailed experimental data for ¹³C NMR, IR spectroscopy, and mass spectrometry of this compound are not widely reported in the available literature. However, characteristic peaks can be predicted based on its structure. The nitrile group (C≡N) would exhibit a characteristic absorption in the IR spectrum around 2240-2260 cm⁻¹.[3]
Synthesis and Purification
A common and effective method for the synthesis of this compound involves the nucleophilic substitution of 2-bromo-4-fluorobenzyl bromide with a cyanide salt.
Experimental Protocol: Synthesis
-
A solution of sodium cyanide (NaCN, 2.0 equivalents) in dimethyl sulfoxide (DMSO, 6 mL) is heated to 90°C.[2]
-
The heat source is removed, and 2-bromo-4-fluorobenzyl bromide (1.0 equivalent, 6.09 mmol) is added slowly.[2]
-
Once the reaction mixture cools to 50°C, water (120 mL) is added.[2]
-
The aqueous mixture is extracted with dichloromethane (CH₂Cl₂, 3 x 50 mL).[2]
-
The combined organic extracts are washed with brine, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[2]
Purification
The crude product is purified by silica gel flash chromatography using a hexane/ethyl acetate (9/1) eluent to yield this compound as a white solid with a reported yield of 50%.[2]
Chemical Reactivity
The chemical reactivity of this compound is characterized by the presence of the nitrile group and the substituted phenyl ring.
Alkylation
The methylene bridge adjacent to the nitrile group is acidic and can be deprotonated by a strong base, such as sodium hydride, to form a carbanion. This carbanion can then undergo nucleophilic attack on an electrophile, such as methyl iodide, to form a methylated product.[2]
Experimental Protocol: Methylation
-
At 0°C, sodium hydride (1 g, 42.1 mmol) is added to a stirred solution of this compound (3 g, 14 mmol) in 10 mL of dimethylformamide (DMF).[2]
-
The mixture is allowed to warm from 0°C to room temperature over 30 minutes.[2]
-
Methyl iodide (6 g, 42 mmol) is then added, and the reaction is stirred for an additional 30 minutes.[2]
-
The reaction is quenched with water, and the product is extracted with dichloromethane.[2]
-
The organic phase is dried with sodium sulfate and concentrated to give an oily residue.[2]
-
The residue is purified by flash column chromatography (hexane to 20% ethyl acetate in hexane, gradient elution) to yield 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile as a white solid (2.2 g, 65% yield).[2]
Applications in Drug Development and Research
Intermediate for Plk1 Inhibitors
This compound is a crucial intermediate in the synthesis of novel triazole-based aminopyrimidine compounds that act as inhibitors of Polo-like kinase 1 (Plk1).[2] Plk1 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy as it can prevent the division of cancer cells.[2] The methylated derivative, 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile, is a direct precursor to these potent anti-cancer agents.[2]
Cysteine Alkylation in Proteomics
In the field of proteomics, this compound is utilized for the chemical modification of proteins through cysteine alkylation. The electrophilic nature of the carbon atom adjacent to the nitrile group allows for a covalent reaction with the thiol group of cysteine residues. This modification is instrumental in "capping" cysteine residues to prevent the formation of disulfide bonds, which is critical for accurate protein identification and quantification in mass spectrometry-based proteomics.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is classified as an acute toxicant and an irritant. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and proteomics. Its unique structural features allow for a range of chemical transformations, making it a key component in the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers and professionals in the field. Further experimental investigation is warranted to fully characterize its physical properties and explore its full potential in various scientific domains.
References
An In-depth Technical Guide on the Solubility of 2-(2-Bromo-4-fluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(2-Bromo-4-fluorophenyl)acetonitrile, a key intermediate in pharmaceutical synthesis and a valuable tool in proteomics research.[1][2] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the foundational physicochemical properties that govern solubility and presents detailed experimental protocols for its determination.
Physicochemical Properties
This compound is an organic compound with the molecular formula C₈H₅BrFN and a molecular weight of approximately 214.03 g/mol .[1] It exists as a white solid at room temperature.[2] The molecule's structure, featuring a polar cyano group and a substituted phenyl ring with both bromine and fluorine atoms, suggests a nuanced solubility profile. The presence of the polar nitrile group may confer solubility in polar solvents, while the brominated and fluorinated aromatic ring contributes to its lipophilicity, indicating potential solubility in non-polar organic solvents. A precise understanding of its solubility in various solvents is critical for its application in synthesis, purification, and various biochemical assays.[1]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| e.g., Methanol | e.g., Shake-Flask | |||
| e.g., Ethanol | ||||
| e.g., Acetone | ||||
| e.g., Dichloromethane | ||||
| e.g., Toluene | ||||
| e.g., Tetrahydrofuran | ||||
| e.g., N,N-Dimethylformamide | ||||
| e.g., Acetonitrile | ||||
| e.g., Water |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[3] This method involves creating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.
Materials and Equipment:
-
This compound (high purity)
-
High-purity organic solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[4]
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The exact time required to reach equilibrium should be determined empirically.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.[4]
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis method to determine the concentration of the solute.
-
-
Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the concentration of the saturated solution and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
The following diagram illustrates the workflow for the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for solubility determination using the shake-flask method.
Applications in Drug Development and Research
This compound serves as a crucial building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[2] For instance, it is a precursor in the preparation of compounds that act as inhibitors of Polo-like kinase 1 (Plk1), a protein involved in cell cycle regulation and a target for cancer therapy.[2]
The logical relationship for its use as a pharmaceutical intermediate can be visualized as follows:
Caption: Role of this compound in pharmaceutical development.
In the field of proteomics, this compound is utilized for cysteine alkylation, a method for modifying and identifying proteins.[1] The high reactivity of the molecule towards the thiol group of cysteine residues allows for the introduction of a unique mass tag, facilitating protein identification and characterization by mass spectrometry.[1]
The workflow for its application in proteomics is outlined below:
Caption: Workflow for cysteine alkylation in proteomics using this compound.
By employing the standardized methodologies outlined in this guide, researchers can generate reliable and accurate solubility data for this compound, enabling its effective use in various scientific applications.
References
An In-Depth Technical Guide to the Synthesis of 2-(2-Bromo-4-fluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a feasible multi-step synthesis for 2-(2-Bromo-4-fluorophenyl)acetonitrile, a valuable intermediate in pharmaceutical development. The described pathway commences with the bromination of 4-fluorobenzaldehyde and proceeds through reduction, subsequent bromination, and a final cyanation step. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and reaction pathway to aid in laboratory-scale production.
Synthetic Pathway Overview
The synthesis of this compound from 2-bromo-4-fluoroaniline presents significant challenges due to the difficulty in directly converting the aniline to the required toluene intermediate. Therefore, a more practical and well-documented synthetic route has been devised, starting from 4-fluorobenzaldehyde. This four-step process is outlined below.
Caption: Overall synthetic workflow for the preparation of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-fluorobenzaldehyde
This step involves the electrophilic aromatic substitution of 4-fluorobenzaldehyde using a brominating agent in a strong acidic medium.
Reaction Scheme:
Spectral Analysis of 2-(2-Bromo-4-fluorophenyl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for the pharmaceutical intermediate, 2-(2-Bromo-4-fluorophenyl)acetonitrile. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside methodologies for their acquisition.
Core Spectral Data
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.70 | dd | 8.6, 2.7 | 1H | Ar-H |
| 7.61 | dd | 8.6, 6.0 | 1H | Ar-H |
| 7.34 | dt | 8.6, 2.7 | 1H | Ar-H |
| 4.07 | s | - | 2H | CH ₂CN |
Solvent: DMSO-d₆, Frequency: 400 MHz[1]
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~135-140 | C -Br |
| ~160-165 (d) | C -F |
| ~115-135 | Ar-C |
| ~117 | C N |
| ~20-25 | C H₂ |
Note: These are predicted values based on typical chemical shifts for similar functional groups.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~2250 | Medium-Strong | C≡N stretch | Nitrile |
| ~3050-3100 | Medium | C-H stretch | Aromatic |
| ~2900-2950 | Weak-Medium | C-H stretch | Aliphatic (CH₂) |
| ~1580-1600 | Medium | C=C stretch | Aromatic Ring |
| ~1200-1250 | Strong | C-F stretch | Aryl Fluoride |
| ~1000-1100 | Medium-Strong | C-Br stretch | Aryl Bromide |
Note: These are predicted absorption ranges based on characteristic frequencies of the functional groups present.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 213/215 | [M]⁺ Molecular ion peak (presence of Br isotope) |
| 134 | [M - Br]⁺ |
| 107 | [M - Br - HCN]⁺ |
Note: The molecular formula is C₈H₅BrFN, with a molecular weight of approximately 214.03 g/mol .[2] The presence of bromine will result in a characteristic M/M+2 isotopic pattern in a roughly 1:1 ratio.
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used.
-
Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
A wider spectral width (e.g., 240 ppm) is required.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample is placed in the infrared beam path.
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.
-
Ionization:
-
Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Electrospray Ionization (ESI): The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
A Technical Guide to 2-(2-Bromo-4-fluorophenyl)acetonitrile for Researchers and Drug Development Professionals
Introduction: 2-(2-Bromo-4-fluorophenyl)acetonitrile is a substituted benzene acetonitrile compound that serves as a crucial intermediate in the synthesis of various organic molecules.[1] With the chemical formula C8H5BrFN and a molecular weight of approximately 214.04 g/mol , its structure, featuring both bromine and fluorine atoms on the phenyl ring, imparts unique reactivity, making it a valuable building block in medicinal chemistry and proteomics research.[2] This guide provides an in-depth overview of its commercial availability, synthesis protocols, key applications, and safety information.
Commercial Supplier and Product Specifications
For researchers and procurement managers, sourcing high-purity chemical intermediates is critical. This compound is available from several commercial suppliers. The following table summarizes key quantitative data from various suppliers to facilitate comparison.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Storage Temperature |
| Sigma-Aldrich (BLD Pharmatech) | 61150-58-1 | C8H5BrFN | 214.04 | 98% | Solid | Room Temperature (Sealed, Dry) |
| Smolecule | 61150-58-1 | C8H5BrFN | 214.03 | Research Grade | Not Specified | Not Specified |
| Thermo Scientific Chemicals | 501420-63-9* | C8H5BrFN | Not Specified | >95.0% (96%) | Solid | Not Specified |
*Note: Thermo Scientific lists a different CAS number for a structurally similar compound, 2-(3-Bromo-4-fluorophenyl)acetonitrile.[3][4] Researchers should verify the CAS number for the correct isomer.
Experimental Protocols
Synthesis of this compound[1]
A common method for the synthesis of this compound involves the nucleophilic substitution of 2-bromo-4-fluorobenzyl bromide with a cyanide salt.
Methodology:
-
A solution of sodium cyanide (NaCN, 2.0 equivalents) in dimethyl sulfoxide (DMSO, 6 mL) is heated to 90°C in an oil bath.
-
The oil bath is removed, and 2-bromo-4-fluorobenzyl bromide (1.0 equivalent, 6.09 mmol) is added slowly to the solution.
-
Once the exothermic reaction subsides and the mixture cools to 50°C, water (120 mL) is added.
-
The aqueous mixture is extracted three times with dichloromethane (CH2Cl2, 50 mL portions).
-
The combined organic extracts are washed with brine, dried over sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified using silica gel flash chromatography with a hexane/ethyl acetate (9:1) eluent to yield this compound as a white solid (50% yield).
Characterization Data:
-
¹H NMR (400MHz, DMSO-d6): δ 7.70 (dd, J = 8.6, 2.7Hz, 1H), 7.61 (dd, J = 8.6, 6.0Hz, 1H), 7.34 (dt, J = 8.6, 2.7Hz, 1H), 4.07 (s, 2H).[1]
Applications in Research and Drug Development
This compound is a versatile intermediate with significant applications in both fundamental research and pharmaceutical development.
Intermediate for Plk1 Inhibitors
Polo-like kinase 1 (Plk1) is a critical regulator of the cell cycle, particularly during mitosis.[1] Its overexpression is common in many cancers, making it an attractive therapeutic target. Inhibiting Plk1 can prevent cancer cell division and induce apoptosis.[1] this compound serves as a key starting material for the synthesis of novel triazole-based aminopyrimidine compounds, which are potent Plk1 inhibitors investigated for cancer therapy.[1]
The nitrile is used to prepare the intermediate 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile, a direct precursor for these advanced anti-cancer compounds.[1]
Reagent in Proteomics Research
In the field of proteomics, this compound is utilized for cysteine alkylation.[2] The thiol group (-SH) of cysteine residues within proteins reacts with the electrophilic carbon of the acetonitrile derivative. This reaction forms a stable covalent bond, effectively "tagging" the cysteine-containing proteins. The incorporated bromine and fluorine atoms provide a unique mass signature, facilitating the identification and characterization of these modified proteins using mass spectrometry.[2] This technique is particularly useful for mapping cysteine oxidation sites in complex protein mixtures.[2]
Safety and Handling
This compound is classified as a hazardous substance.
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[5] It causes skin and serious eye irritation and may cause respiratory irritation.[5]
-
Precautions: Work should be conducted in a well-ventilated area or fume hood.[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory.[5][6] Avoid the formation of dust.[5]
-
Storage: Store in a cool, well-ventilated area in a tightly closed container.[5] It may be light-sensitive.[5]
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Technical Guide: Safety Data for 2-(2-Bromo-4-fluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the official SDS before handling this chemical.
Introduction
2-(2-Bromo-4-fluorophenyl)acetonitrile is a halogenated aromatic nitrile used in chemical synthesis and proteomics research.[1][2] Its chemical structure, featuring a bromine atom, a fluorine atom, and a cyano group, contributes to its reactivity and potential hazards.[1] This guide provides a detailed overview of the available safety data for this compound, compiled from various sources.
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The available information suggests the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The signal word for this compound is "Warning" , and the corresponding GHS pictogram is the exclamation mark (GHS07).
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of this compound is limited in publicly available literature. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN | [1][2][3] |
| Molecular Weight | 214.04 g/mol | [1][2][3] |
| CAS Number | 61150-58-1 | [1][2][3] |
| Appearance | Solid | - |
Toxicological Information
Detailed toxicological studies specifically for this compound are not widely published. The hazard classification suggests acute toxicity upon ingestion, skin contact, and inhalation.[1] The primary mechanism of acute toxicity for many nitriles is the metabolic release of cyanide ions.
General Experimental Protocol for Acute Oral Toxicity (LD50) Determination in Rodents (Based on general principles for nitriles):
-
Animal Model: Typically, mice or rats are used.
-
Dosage Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil, distilled water with a suspending agent).
-
Administration: A single dose of the substance is administered to the animals via oral gavage.
-
Dose Levels: A range of dose levels is used to establish a dose-response relationship.
-
Observation: Animals are observed for signs of toxicity and mortality for a specified period (typically 14 days).
-
Data Analysis: The LD50 value (the dose estimated to be lethal to 50% of the animals) is calculated using appropriate statistical methods.
This is a generalized protocol and specific study designs may vary.
First Aid Measures
In the event of exposure to this compound, the following first aid measures are recommended. A decision-making workflow for first responders is illustrated in the diagram below.
Caption: First aid workflow for exposure to this compound.
Handling and Storage
Proper handling and storage are crucial to minimize the risks associated with this compound. The following diagram outlines the recommended workflow for safe laboratory handling.
Caption: Safe laboratory handling workflow for hazardous chemicals.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.
Accidental Release Measures
In case of a spill or release, follow these general procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so.
-
Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Do not allow the chemical to enter drains.
-
Decontamination: Clean the spill area thoroughly.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it with regular waste or into the environment.
This technical guide provides a summary of the currently available safety information for this compound. It is imperative for all personnel handling this chemical to be thoroughly trained in safe laboratory practices and to have access to and understand the complete Safety Data Sheet.
References
Methodological & Application
Application Notes and Protocols: 2-(2-Bromo-4-fluorophenyl)acetonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(2-Bromo-4-fluorophenyl)acetonitrile, a key intermediate in the development of targeted therapeutics and a valuable reagent in proteomics research. Detailed protocols, quantitative data, and visual diagrams of relevant biological pathways and experimental workflows are presented to facilitate its application in the laboratory.
Pharmaceutical Intermediate in Cancer Therapy
This compound serves as a crucial building block in the synthesis of novel triazole-based aminopyrimidine compounds. These compounds have been identified as potent inhibitors of Polo-like kinase 1 (Plk1), a protein that plays a central role in the regulation of the cell cycle.[1] The inhibition of Plk1 is a promising strategy in cancer therapy as it can prevent the division of cancer cells.[1]
Plk1 Signaling Pathway in Mitosis
Plk1 is a serine/threonine kinase that is a key regulator of multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[2][3][4][5] Its overexpression is a common feature in many human tumors, making it an attractive target for anticancer drug development. The following diagram illustrates a simplified overview of the Plk1 signaling pathway during mitosis.
Caption: Simplified Plk1 signaling pathway in mitosis and the point of inhibition.
Synthetic Protocols
A. Synthesis of this compound
This protocol describes the synthesis of the title compound from 2-bromo-4-fluorobenzyl bromide.[1]
Experimental Protocol:
-
Heat a solution of sodium cyanide (NaCN, 2.0 equivalents) in dimethyl sulfoxide (DMSO, 6 mL) to 90°C.
-
Remove the heat source and slowly add 2-bromo-4-fluorobenzyl bromide (1.0 equivalent, 6.09 mmol).
-
Once the reaction mixture cools to 50°C, add water (120 mL).
-
Extract the aqueous mixture with dichloromethane (CH₂Cl₂, 3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography (eluent: hexane/ethyl acetate = 9/1) to yield this compound as a white solid.
| Product | Starting Material | Reagents | Solvent | Yield | Spectroscopic Data |
| This compound | 2-bromo-4-fluorobenzyl bromide | Sodium Cyanide | DMSO | 50% | ¹H NMR (400MHz, DMSO-d₆): δ 7.70 (dd, J = 8.6, 2.7Hz, 1H), 7.61 (dd, J = 8.6, 6.0Hz, 1H), 7.34 (dt, J = 8.6, 2.7Hz, 1H), 4.07 (s, 2H).[1] |
B. Synthesis of 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile
This protocol details the methylation of this compound, a subsequent step in the synthesis of Plk1 inhibitors.[1]
Experimental Protocol:
-
To a stirred solution of this compound (3 g, 14 mmol) in dimethylformamide (DMF, 10 mL) at 0°C, add sodium hydride (NaH, 1 g, 42.1 mmol).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add methyl iodide (6 g, 42 mmol).
-
Stir for an additional 30 minutes.
-
Quench the reaction with water.
-
Extract the product with dichloromethane (DCM).
-
Dry the organic phase with sodium sulfate and concentrate to obtain an oily residue.
-
Purify the residue by flash column chromatography (gradient elution: hexane to 20% ethyl acetate in hexane) to obtain the title compound as a white solid.
| Product | Starting Material | Reagents | Solvent | Yield | Spectroscopic Data |
| 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile | This compound | Sodium Hydride, Methyl Iodide | DMF | 65% | ¹H NMR (400MHz, CDCl₃): δ 7.41-7.47 (m, 2H), 7.03-7.08 (m, 1H), 1.88 (s, 6H).[1] |
Reagent in Proteomics Research
This compound is utilized in proteomics for the chemical modification of proteins, specifically for the alkylation of cysteine residues.[2] This process is a critical step in "bottom-up" proteomics workflows for protein identification and quantification by mass spectrometry.
Experimental Workflow for Protein Identification
The general workflow for protein identification using cysteine alkylation involves several key steps: protein extraction, reduction of disulfide bonds, alkylation of free cysteine thiols, enzymatic digestion of the protein into smaller peptides, and finally, analysis by mass spectrometry. The alkylation step with this compound introduces a stable modification to cysteine-containing peptides, facilitating their identification.
Caption: General experimental workflow for protein identification using cysteine alkylation.
General Protocol for In-Solution Protein Alkylation
This protocol provides a generalized procedure for the reduction and alkylation of protein samples in solution prior to mass spectrometry analysis.
Experimental Protocol:
-
Protein Solubilization: Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).
-
Reduction: Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5-10 mM. Incubate at 37-56°C for 30-60 minutes to reduce all disulfide bonds.
-
Alkylation: Add a freshly prepared solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) to a final concentration of 15-20 mM. Incubate in the dark at room temperature for 30-45 minutes.
-
Quenching: Quench the alkylation reaction by adding an excess of a thiol-containing reagent like DTT.
-
Sample Cleanup/Digestion: Proceed with buffer exchange to remove urea and excess reagents, followed by enzymatic digestion (e.g., with trypsin).
| Step | Reagent | Purpose |
| Reduction | DTT or TCEP | To break disulfide bonds between cysteine residues. |
| Alkylation | This compound | To covalently modify the free thiol groups of cysteines, preventing re-oxidation. |
| Digestion | Trypsin | To cleave the protein into smaller peptides for mass spectrometry analysis. |
Versatility in Organic Synthesis
Beyond the specific applications detailed above, the chemical structure of this compound offers multiple avenues for further synthetic transformations, making it a versatile intermediate. The presence of a reactive nitrile group, an aryl bromide, and an acidic α-carbon allows for a range of chemical modifications.
Potential Synthetic Transformations:
-
Nitrile Group Chemistry: The nitrile moiety can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing access to a variety of functional groups.
-
Aryl Bromide Chemistry: The bromo-substituent on the phenyl ring can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
α-Carbon Chemistry: The methylene bridge adjacent to the nitrile and the aromatic ring is acidic and can be deprotonated with a suitable base to form a carbanion. This nucleophile can then react with various electrophiles, allowing for the introduction of diverse substituents at the α-position.
These potential reactions highlight the broad utility of this compound as a starting material for the synthesis of a wide array of complex organic molecules for various research and development purposes.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Multiple Roles of PLK1 in Mitosis and Meiosis - ProQuest [proquest.com]
- 3. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: 2-(2-Bromo-4-fluorophenyl)acetonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(2-bromo-4-fluorophenyl)acetonitrile as a versatile building block in the synthesis of pharmaceutical compounds, with a particular focus on the development of Polo-like kinase 1 (Plk1) inhibitors for oncology applications. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and biological mechanisms are provided to support researchers in their drug discovery and development efforts.
Introduction
This compound is a halogenated aromatic nitrile that serves as a key intermediate in the synthesis of complex organic molecules.[1] Its unique structure, featuring bromo and fluoro substituents on the phenyl ring adjacent to a reactive acetonitrile group, offers multiple sites for chemical modification, making it a valuable synthon for the construction of diverse molecular architectures.[1][2] This compound is particularly relevant in the synthesis of novel triazole-based aminopyrimidine compounds, which have been identified as potent inhibitors of Polo-like kinase 1 (Plk1), a critical regulator of the cell cycle and a validated target in cancer therapy.[3]
Application in the Synthesis of Plk1 Inhibitors
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[3] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[3] Consequently, the inhibition of Plk1 has emerged as a promising therapeutic strategy for the treatment of cancer.[3]
This compound serves as a crucial starting material for the synthesis of a class of potent triazole-based aminopyrimidine Plk1 inhibitors. The synthetic strategy involves the initial alkylation of this compound to introduce additional diversity, followed by the construction of the core triazolopyrimidine scaffold.
Synthetic Workflow Overview
The general synthetic workflow for the utilization of this compound in the synthesis of Plk1 inhibitors can be summarized in the following diagram:
Caption: General synthetic workflow from this compound to Plk1 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 2-bromo-4-fluorobenzyl bromide.
Materials:
-
2-bromo-4-fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH2Cl2)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Hexane
-
Ethyl acetate
Procedure:
-
Heat a solution of sodium cyanide (2.0 equivalents) in DMSO (6 mL) to 90°C.[4]
-
Remove the heat source and slowly add 2-bromo-4-fluorobenzyl bromide (1.0 equivalent, 6.09 mmol).[4]
-
Once the reaction mixture cools to 50°C, add water (120 mL).[4]
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).[4]
-
Combine the organic extracts and wash with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel flash chromatography using a hexane/ethyl acetate (9:1) eluent to yield this compound as a white solid.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 50% | [4] |
| ¹H NMR (400MHz, DMSO-d6) | δ 7.70 (dd, J = 8.6, 2.7Hz, 1H), 7.61 (dd, J = 8.6, 6.0Hz, 1H), 7.34 (dt, J = 8.6, 2.7Hz, 1H), 4.07 (s, 2H) | [4] |
Protocol 2: Synthesis of 2-(2-Bromo-4-fluorophenyl)-2-methylpropanenitrile
This protocol details the methylation of this compound, a key step in creating a more substituted intermediate for Plk1 inhibitor synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Methyl iodide (CH3I)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (3g, 14 mmol) in 10 mL of DMF at 0°C, add sodium hydride (1g, 42.1 mmol).[4]
-
Allow the mixture to warm to room temperature over 30 minutes.[4]
-
Add methyl iodide (6g, 42 mmol) and stir for an additional 30 minutes.[4]
-
Quench the reaction with water.[4]
-
Extract the product with dichloromethane.[4]
-
Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain an oily residue.[4]
-
Purify the residue by flash column chromatography (gradient elution with hexane to 20% ethyl acetate in hexane) to obtain the title compound as a white solid.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 65% | [4] |
| ¹H NMR (400MHz, CDCl₃) | δ 7.41-7.47 (m, 2H), 7.03-7.08 (m, 1H), 1.88 (s, 6H) | [4] |
Biological Activity of Downstream Plk1 Inhibitors
Table of Plk1 Inhibitory Activity:
| Compound Class | Representative IC50 (nM) | Reference |
| Triazolopyrimidine | 219 | [5] |
| Aminopyrimidinyl Pyrazole | 359 | [5] |
Note: The IC50 values are for representative compounds within the broader class of Plk1 inhibitors and may not directly correspond to compounds synthesized from the specific starting material discussed.
Plk1 Signaling Pathway in Cancer
Plk1 is a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells. The following diagram illustrates the central role of Plk1 in cell cycle progression and its interaction with key oncogenic pathways.
References
- 1. WO2022086828A1 - Triazolopyridinyl compounds as kinase inhibitors - Google Patents [patents.google.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Structure-activity and mechanistic studies of non-peptidic inhibitors of the PLK1 polo box domain identified through REPLACE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-(2-Bromo-4-fluorophenyl)acetonitrile in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Bromo-4-fluorophenyl)acetonitrile is a key building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of complex heterocyclic compounds with therapeutic potential. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a reactive nitrile group, allows for diverse chemical modifications, making it a valuable starting material in the discovery of novel drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Polo-like kinase 1 (Plk1) inhibitors, a promising class of anti-cancer agents.
Application 1: Synthesis of Polo-like Kinase 1 (Plk1) Inhibitors
This compound is a crucial starting material for the synthesis of triazole-based aminopyrimidine compounds that have been identified as potent and selective inhibitors of Polo-like kinase 1 (Plk1). Plk1 is a serine/threonine kinase that plays a central role in the regulation of the cell cycle, particularly during mitosis.[1] Its overexpression is a hallmark of many human cancers, making it an attractive target for cancer therapy. Inhibition of Plk1 can disrupt mitotic progression and induce apoptosis in cancer cells.
A key intermediate derived from this compound is 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile. This intermediate is then further elaborated to construct the final triazole-aminopyrimidine scaffold of potent Plk1 inhibitors like Onvansertib (also known as NMS-P937 or rigosertib).
Quantitative Data: Biological Activity of a Representative Plk1 Inhibitor
While the direct synthesis of Onvansertib from this compound is not fully detailed in publicly available literature, the following table summarizes the biological activity of Onvansertib, a compound for which this starting material is a logical precursor based on patent literature.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| Onvansertib | Plk1 | 2.5 | A375 (Melanoma) | Biochemical Assay |
| Onvansertib | Plk1 | 1.3 | HCT116 (Colon) | Biochemical Assay |
| Onvansertib | Plk1 | 2.0 | MDA-MB-231 (Breast) | Biochemical Assay |
| Onvansertib | Plk1 | 3.0 | NCI/ADR-RES (Ovarian) | Biochemical Assay |
Data is representative of reported values for Onvansertib.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title compound from 2-bromo-4-fluorobenzyl bromide.
Materials:
-
2-bromo-4-fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH2Cl2)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, heat a solution of NaCN (2.0 equivalents) in DMSO (6 mL) to 90°C.
-
Remove the heat source and slowly add 2-bromo-4-fluorobenzyl bromide (1.0 equivalent, 6.09 mmol).
-
Monitor the reaction mixture until the temperature cools to 50°C, then add water (120 mL).
-
Extract the aqueous mixture with CH2Cl2 (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography using a hexane/ethyl acetate (9/1) eluent to yield this compound as a white solid (Yield: 50%).[1]
Characterization:
-
¹H NMR (400MHz, DMSO-d6): δ 7.70 (dd, J = 8.6, 2.7Hz, 1H), 7.61 (dd, J = 8.6, 6.0Hz, 1H), 7.34 (dt, J = 8.6, 2.7Hz, 1H), 4.07 (s, 2H).[1]
Protocol 2: Synthesis of the Key Intermediate: 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile
This protocol describes the methylation of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Methyl iodide (CH3I)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a stirred solution of this compound (3g, 14mmol) in 10mL of DMF at 0°C, add sodium hydride (1g, 42.1mmol).
-
Allow the reaction mixture to warm to room temperature over 30 minutes.
-
Add methyl iodide (6g, 42mmol) to the mixture and stir for an additional 30 minutes.
-
Quench the reaction by carefully adding water.
-
Extract the product into DCM.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile.
Signaling Pathway and Experimental Workflow
Plk1 Signaling Pathway in Mitosis
Polo-like kinase 1 (Plk1) is a master regulator of mitosis. Its activity is tightly controlled throughout the cell cycle, peaking at the G2/M transition and declining at the end of mitosis. Plk1 phosphorylates a multitude of substrates to orchestrate key mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Inhibition of Plk1 leads to mitotic arrest and ultimately, apoptosis in cancer cells.
References
Application Notes and Protocols for Cysteine Alkylation in Proteomics using 2-(2-Bromo-4-fluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine is a unique amino acid distinguished by its reactive thiol group, which plays a pivotal role in protein structure, catalysis, and the regulation of cellular signaling pathways. The ability to selectively modify cysteine residues is a cornerstone of proteomic research, enabling the characterization of protein function, the identification of drug targets, and the elucidation of complex biological processes. Alkylation of cysteine residues is a critical step in many bottom-up proteomics workflows to prevent the re-formation of disulfide bonds after reduction, ensuring accurate protein identification and quantification by mass spectrometry.
2-(2-Bromo-4-fluorophenyl)acetonitrile is a cysteine-reactive compound that offers potential advantages for proteomic applications. Its mechanism of action involves the alkylation of the cysteine thiol group by the electrophilic carbon atom bearing the bromine. The presence of both bromine and fluorine atoms provides a unique isotopic signature that can aid in the identification of labeled peptides during mass spectrometric analysis. While specific, detailed protocols for this reagent are not widely documented, this guide provides a comprehensive framework for its application in cysteine alkylation for proteomics, based on established chemical principles and standard proteomics workflows.
Chemical Reaction Mechanism
The alkylation of a cysteine residue by this compound proceeds via a nucleophilic substitution reaction. The nucleophilic thiol group (-SH) of the cysteine residue attacks the electrophilic carbon of the acetonitrile derivative, displacing the bromide ion and forming a stable thioether bond.
Figure 1. Reaction of this compound with a cysteine residue.
Comparison with Common Alkylating Agents
The choice of alkylating agent can significantly impact the outcome of a proteomics experiment. The table below provides a comparison of the theoretical properties of this compound with commonly used reagents.
| Feature | This compound | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) | Chloroacetamide (CAM) |
| Reaction Type | Nucleophilic Substitution | Nucleophilic Substitution | Michael Addition | Nucleophilic Substitution |
| Mass Shift (Da) | +195.99 | +57.02 | +125.05 | +57.02 |
| Specificity | High for Cys (predicted) | High for Cys, some off-target | High for Cys | High for Cys, lower reactivity |
| Reaction Speed | Fast (predicted) | Fast | Very Fast | Slower than IAM |
| Advantages | Unique isotopic signature (Br, F) | Well-characterized, inexpensive | Rapid reaction | Low cost |
| Disadvantages | Limited published data | Potential for off-target modification | Can be reversible under certain conditions | Slower reaction times |
Experimental Protocols
The following protocols are generalized for a standard bottom-up proteomics workflow and have been adapted for the use of this compound. Optimization may be required for specific sample types and experimental goals.
Protocol 1: In-Solution Protein Alkylation and Digestion
This protocol is suitable for purified protein samples or total cell lysates.
1. Protein Solubilization and Reduction: a. Resuspend the protein pellet in a lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.5). b. Determine the protein concentration using a compatible assay (e.g., BCA assay). c. To a volume containing 100 µg of protein, add dithiothreitol (DTT) to a final concentration of 10 mM. d. Incubate at 56°C for 30 minutes to reduce disulfide bonds. e. Cool the sample to room temperature.
2. Cysteine Alkylation: a. Prepare a fresh stock solution of this compound in a compatible solvent (e.g., acetonitrile or DMSO). b. Add the alkylating agent to the protein solution to a final concentration of 20-50 mM. c. Incubate in the dark at room temperature for 45-60 minutes.
3. Protein Digestion: a. Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M. b. Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio. c. Incubate at 37°C for 16-18 hours.
4. Peptide Desalting: a. Acidify the digest with formic acid to a final concentration of 0.1% to stop the tryptic activity. b. Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method. c. Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid. d. Dry the eluted peptides in a vacuum centrifuge.
5. Sample Preparation for Mass Spectrometry: a. Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid. b. The sample is now ready for LC-MS/MS analysis.
Protocol 2: Filter-Aided Sample Preparation (FASP)
This protocol is advantageous for complex protein mixtures and detergent removal.
1. Protein Solubilization and Reduction: a. Mix the protein sample with a solubilization buffer (e.g., 4% SDS, 100 mM Tris-HCl, pH 7.6) and add DTT to a final concentration of 100 mM. b. Heat the sample at 95°C for 5 minutes. c. Cool to room temperature.
2. Filter Loading and Washing: a. Add 200 µL of 8 M urea in 100 mM Tris-HCl, pH 8.5 (UA buffer) to a 30 kDa molecular weight cut-off filter unit. b. Add the protein sample to the filter unit and centrifuge at 14,000 x g for 15 minutes. c. Add another 200 µL of UA buffer and centrifuge again. Discard the flow-through.
3. Cysteine Alkylation: a. Prepare a 50 mM solution of this compound in UA buffer. b. Add 100 µL of the alkylating solution to the filter unit. c. Incubate in the dark at room temperature for 20 minutes. d. Centrifuge at 14,000 x g for 10 minutes. e. Wash the filter twice with 100 µL of UA buffer, followed by two washes with 100 µL of 50 mM ammonium bicarbonate.
4. Protein Digestion: a. Add 40 µL of 50 mM ammonium bicarbonate containing trypsin (1:100 enzyme-to-protein ratio) to the filter unit. b. Incubate at 37°C for 16-18 hours. c. Collect the peptides by centrifugation, followed by an additional wash with 50 µL of 50 mM ammonium bicarbonate.
5. Peptide Cleanup and Analysis: a. Acidify the collected peptides with formic acid. b. Proceed with desalting and sample preparation for mass spectrometry as described in Protocol 1.
Visualizations
Caption: General experimental workflow for cysteine alkylation in proteomics.
Caption: Hypothetical redox signaling pathway analysis using cysteine alkylation.
Conclusion
This compound presents an interesting alternative to traditional cysteine alkylating agents in proteomics. Its unique elemental composition has the potential to simplify the identification of cysteine-containing peptides in complex mass spectra. The protocols provided here offer a starting point for researchers wishing to explore the utility of this reagent. It is important to reiterate that these are generalized protocols and should be optimized for specific applications. Further studies are warranted to fully characterize the reactivity, specificity, and potential off-target effects of this compound in comparison to established reagents. The development and characterization of novel chemical tools like this are vital for advancing the field of proteomics and enabling new discoveries in biology and medicine.
Application Notes and Protocols for the Reaction of 2-(2-Bromo-4-fluorophenyl)acetonitrile with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of 2-(2-Bromo-4-fluorophenyl)acetonitrile with various nucleophiles. This compound is a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of a wide range of derivatives. The presence of the bromo, fluoro, and acetonitrile functionalities allows for diverse chemical transformations, making it an attractive starting material for the development of novel compounds with potential therapeutic applications.
Overview of Reactivity
This compound is susceptible to a variety of palladium-catalyzed cross-coupling reactions at the aryl bromide position. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse array of substituted phenylacetonitrile derivatives. The primary reaction pathways explored in these notes include:
-
Buchwald-Hartwig Amination: For the synthesis of arylamines.
-
Sonogashira Coupling: For the synthesis of aryl-alkyne derivatives.
-
Suzuki-Miyaura Coupling: For the synthesis of biaryl compounds.
-
Palladium-Catalyzed Cyanation: For the introduction of an additional nitrile group.
The following sections provide detailed protocols and tabulated data for these key transformations.
Buchwald-Hartwig Amination: Synthesis of 2-(2-Amino-4-fluorophenyl)acetonitrile Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst.[1][2][3][4] This reaction is widely used in drug discovery for the synthesis of arylamines, which are common motifs in many biologically active molecules.
Logical Workflow for Buchwald-Hartwig Amination
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-(2-Bromo-4-fluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the palladium-catalyzed cross-coupling reactions of 2-(2-Bromo-4-fluorophenyl)acetonitrile, a versatile building block in medicinal chemistry and materials science. The strategic positioning of the bromo, fluoro, and cyanomethyl groups allows for diverse functionalization, leading to the synthesis of complex molecular architectures. This document covers key cross-coupling reactions including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.
Quantitative Data
The following table summarizes the results for the Suzuki-Miyaura coupling of a closely related substrate, 2-bromobenzonitrile, with various arylboronic acids. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (1) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (1) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (1) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 16 | 85 |
Experimental Protocol: Synthesis of 2-(4-Fluoro-2-phenylphenyl)acetonitrile
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of 2-bromobenzonitriles.[1]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add degassed toluene and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualization:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This reaction is highly valuable for the synthesis of substituted alkenes.
Quantitative Data
The following table provides representative data for the Heck reaction of aryl bromides with common alkenes. These conditions can be adapted for this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 85-95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | NaOAc | DMA | 120 | 24 | 80-90 |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | None | K₂CO₃ | NMP | 140 | 12 | 75-85 |
| 4 | Styrene | Pd/C (5) | None | K₃PO₄ | H₂O | 100 | 8 | 70-80 |
Experimental Protocol: Synthesis of (E)-2-(4-Fluoro-2-styrylphenyl)acetonitrile
This protocol is a general procedure for the Heck reaction of aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk tube, dissolve this compound, styrene, Pd(OAc)₂, and P(o-tol)₃ in anhydrous DMF.
-
Degas the solution by bubbling with N₂ or Ar for 15-20 minutes.
-
Add triethylamine to the reaction mixture.
-
Seal the tube and heat the reaction to 100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion (typically 16-24 hours), cool the mixture to room temperature.
-
Dilute with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography.
Visualization:
Caption: Catalytic cycle of the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.
Quantitative Data
The following data is for the Sonogashira coupling of a closely related substrate, 2-(2-bromophenoxy)acetonitrile, with various terminal alkynes.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | 90 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 60 | 12 | 85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 50 | 18 | 88 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (4) | CuI (8) | Piperidine | THF | RT | 24 | 78 |
Experimental Protocol: Synthesis of 2-(4-Fluoro-2-(phenylethynyl)phenyl)acetonitrile
This protocol is adapted from procedures for the Sonogashira coupling of 2-(2-bromophenoxy)acetonitrile.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ and CuI.
-
Add a solution of this compound in anhydrous THF.
-
Add triethylamine, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 16-24 hours), filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Visualization:
Caption: Experimental workflow for Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling aryl halides with amines. This reaction is widely used in the synthesis of pharmaceuticals and other biologically active molecules.
Quantitative Data
The following table provides general conditions for the Buchwald-Hartwig amination of a related substrate, 2-(4-Bromo-3-methoxyphenyl)acetonitrile.[2]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 |
| 2 | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 110 | 24 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | Toluene | 100 | 16 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ | t-BuOH | 90 | 20 |
Experimental Protocol: Synthesis of 2-(2-(Dimethylamino)-4-fluorophenyl)acetonitrile
This protocol is a generalized procedure for the Buchwald-Hartwig amination.[2]
Materials:
-
This compound (1.0 equiv)
-
Dimethylamine (2.0 M solution in THF, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Sealed tube or microwave vial
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry sealed tube.
-
Add this compound and anhydrous toluene.
-
Add the dimethylamine solution.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion (typically 18-24 hours), cool to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualization:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Cyanation Reaction
Palladium-catalyzed cyanation of aryl halides provides a direct and efficient route to aryl nitriles, which are valuable intermediates in organic synthesis.
Quantitative Data
The following table presents conditions for the palladium-catalyzed cyanation of aryl bromides using potassium ferrocyanide as a non-toxic cyanide source.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (0.1) | None | Na₂CO₃ | DMAc | 120 | 5 | 96 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (1) | dppf (1.5) | K₂CO₃ | DMF | 140 | 12 | 85 |
| 3 | 1-Bromonaphthalene | Pd/C (0.2) | None | K₄[Fe(CN)₆] | NMP | 150 | 8 | 90 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1) | Xantphos (2) | KOAc | Dioxane/H₂O | 100 | 1 | 92 |
Experimental Protocol: Synthesis of 2-(2-Cyano-4-fluorophenyl)acetonitrile
This protocol utilizes potassium ferrocyanide as a safe and effective cyanide source.
Materials:
-
This compound (1.0 equiv)
-
Potassium ferrocyanide trihydrate [K₄[Fe(CN)₆]·3H₂O] (0.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (1.5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
N,N-Dimethylacetamide (DMAc)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add this compound, K₄[Fe(CN)₆]·3H₂O, Pd(OAc)₂, dppf, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed DMAc.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by GC or LC-MS.
-
Upon completion (typically 5-12 hours), cool to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization:
Caption: Experimental workflow for palladium-catalyzed cyanation.
References
Synthesis of Heterocyclic Compounds from 2-(2-Bromo-4-fluorophenyl)acetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various medicinally relevant heterocyclic compounds, including indoles, benzofurans, and quinolines, using 2-(2-Bromo-4-fluorophenyl)acetonitrile as a key starting material. The protocols focus on modern synthetic methodologies, particularly palladium- and copper-catalyzed cross-coupling and annulation reactions, which offer efficient and versatile routes to these important scaffolds.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The unique structural and electronic properties of this compound, featuring a reactive aryl bromide, an activatable methylene group, and a nitrile functionality, make it a valuable and versatile precursor for the construction of diverse heterocyclic systems. The presence of the fluorine atom is of particular interest in drug discovery, as its incorporation can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.
This guide details key synthetic transformations, providing researchers with the necessary protocols to generate libraries of substituted indoles, benzofurans, and quinolines for screening and lead optimization in drug development programs.
I. Synthesis of 7-Fluoro-3-cyanoindoles via Palladium-Catalyzed Annulation
The synthesis of substituted indoles is a cornerstone of medicinal chemistry. Palladium-catalyzed annulation reactions provide a powerful and direct method for constructing the indole nucleus. The following protocol outlines a general approach for the synthesis of 7-fluoro-3-cyanoindoles from this compound and terminal alkynes, based on established palladium-catalyzed methodologies.
Experimental Protocol: Palladium-Catalyzed Annulation with Terminal Alkynes
This protocol describes the synthesis of 2-substituted-7-fluoro-3-cyanoindoles.
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of 2-substituted-7-fluoro-3-cyanoindoles.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (e.g., PPh₃, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq.), the palladium catalyst (2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, the terminal alkyne (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation:
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 18 | [Data not available in search results] |
| PdCl₂(PPh₃)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | [Data not available in search results] |
II. Synthesis of 6-Fluoro-3-cyanobenzofurans via Copper-Catalyzed Cyclization
Copper-catalyzed methods offer a cost-effective and efficient alternative to palladium for the synthesis of benzofurans. The following protocol outlines a general procedure for the synthesis of 6-fluoro-3-cyanobenzofurans from this compound and various phenols.
Experimental Protocol: Copper-Catalyzed O-Arylation and Cyclization
This protocol describes the synthesis of 2-substituted-6-fluoro-3-cyanobenzofurans.
Reaction Scheme:
Caption: Copper-catalyzed synthesis of 2-aryl-6-fluoro-3-cyanobenzofurans.
Materials:
-
This compound
-
Substituted phenol
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., DMSO, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq.), the substituted phenol (1.2 eq.), the copper catalyst (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq.).
-
Add the anhydrous solvent under an inert atmosphere.
-
Seal the tube and heat the reaction mixture at 110-140 °C for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Data Presentation:
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI | L-proline | K₂CO₃ | DMSO | 120 | 36 | [Data not available in search results] |
| Cu₂O | 1,10-phenanthroline | K₃PO₄ | DMF | 130 | 48 | [Data not available in search results] |
III. Synthesis of 7-Fluoroquinolines via Friedländer Annulation
The Friedländer annulation is a classical and reliable method for the synthesis of quinolines. This protocol outlines a potential pathway to 7-fluoroquinoline derivatives starting from this compound, which would first require transformation into a suitable 2-aminoaryl ketone or aldehyde derivative.
Experimental Workflow: Multi-step Synthesis of 7-Fluoroquinolines
Caption: Multi-step workflow for the synthesis of 7-fluoroquinolines.
Experimental Protocol: Friedländer Annulation
This protocol assumes the successful synthesis of a 2-amino-4-fluorophenyl ketone intermediate.
Materials:
-
2-Amino-4-fluorophenyl ketone derivative
-
Ketone with an α-methylene group (e.g., acetone, acetophenone)
-
Catalyst (e.g., p-toluenesulfonic acid, KOH)
-
Solvent (e.g., Ethanol, Toluene)
Procedure:
-
Dissolve the 2-amino-4-fluorophenyl ketone (1.0 eq.) and the α-methylene ketone (1.5-2.0 eq.) in the chosen solvent.
-
Add the acid or base catalyst (0.1-1.0 eq.).
-
Heat the mixture to reflux for 6-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-TsOH | Toluene | 110 | 12 | [Data not available in search results] |
| KOH | Ethanol | 80 | 18 | [Data not available in search results] |
Note: Specific yield data for this reaction sequence starting from this compound is not available in the provided search results and would be dependent on the efficiency of the intermediate synthesis.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of a range of fluorinated heterocyclic compounds. The protocols outlined in this document, based on established and robust palladium- and copper-catalyzed methodologies, provide a solid foundation for researchers to explore the synthesis of novel indole, benzofuran, and quinoline derivatives. The functional group tolerance and efficiency of these methods make them highly suitable for the generation of compound libraries for drug discovery and medicinal chemistry applications. Further optimization of the reaction conditions for specific substrates is encouraged to achieve maximum yields and purity.
Application Note: Utilizing 2-(2-Bromo-4-fluorophenyl)acetonitrile as a Key Intermediate in the Synthesis of Plk1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 2-(2-Bromo-4-fluorophenyl)acetonitrile as a crucial intermediate in the synthesis of potent and selective inhibitors of Polo-like kinase 1 (Plk1). Plk1 is a well-validated oncogenic target, and its inhibition represents a promising therapeutic strategy in cancer treatment. This application note will cover the chemical properties, a detailed synthetic protocol for its utilization, and the biological context of Plk1 inhibition.
Introduction
This compound is a substituted benzene acetonitrile compound that serves as a versatile building block in medicinal chemistry.[1] Its chemical structure, featuring a bromo and a fluoro substituent on the phenyl ring, provides multiple reaction sites for further molecular elaboration, making it a valuable starting material for the synthesis of complex heterocyclic compounds. One of the most significant applications of this intermediate is in the development of novel triazole-based aminopyrimidine compounds that act as inhibitors of Polo-like kinase 1 (Plk1).[1]
Plk1 is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1] Overexpression of Plk1 is frequently observed in various human cancers and is often associated with poor prognosis. Consequently, the development of small molecule inhibitors of Plk1 is a major focus in oncology drug discovery. The protocols and data presented herein provide a framework for the synthesis of a key precursor for Plk1 inhibitors, starting from this compound.
Data Presentation
Table 1: Physicochemical Properties and Reaction Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrFN | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 501420-63-9 | [2] |
| Appearance | Off-white to white solid | [1][2] |
| Synthesis Yield | 50% | [1] |
| Purity (typical) | >95.0% | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile
This protocol describes the methylation of this compound, a key step in the synthesis of triazole-based aminopyrimidine Plk1 inhibitors.[1]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethylformamide (DMF), anhydrous
-
Methyl iodide (CH₃I)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (3 g, 14 mmol).
-
Solvent Addition: Add 10 mL of anhydrous dimethylformamide (DMF) to the flask and stir the solution until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1 g, 42.1 mmol, 3 equivalents) portion-wise to the stirred solution.
-
Activation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the carbanion is observed.
-
Methylation: Add methyl iodide (6 g, 42 mmol, 3 equivalents) dropwise to the reaction mixture.
-
Reaction Completion: Stir the reaction for an additional 30 minutes at room temperature.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (DCM).
-
Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile by silica gel flash chromatography.
Visualizations
Caption: Synthetic workflow for the methylation of this compound.
Caption: Role of Plk1 in mitotic progression and its inhibition.
References
Application Notes and Protocols for the Derivatization of 2-(2-Bromo-4-fluorophenyl)acetonitrile in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization strategies for 2-(2-Bromo-4-fluorophenyl)acetonitrile and the subsequent biological evaluation of its analogs. This versatile building block serves as a valuable starting material for the synthesis of compounds with potential therapeutic applications, particularly in oncology and anti-inflammatory research.
Introduction
This compound is a key pharmaceutical intermediate.[1] Its structure, featuring a reactive nitrile group, a methylene bridge, and a bromine-substituted aromatic ring, offers multiple sites for chemical modification. Derivatization of this scaffold can lead to the generation of diverse molecular architectures with the potential to interact with various biological targets. Notably, derivatives of this compound have been investigated as inhibitors of Polo-like kinase 1 (Plk1), a critical regulator of the cell cycle, and Cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][2]
Derivatization Strategies
The chemical versatility of this compound allows for derivatization at three primary positions: the α-carbon to the nitrile group, the nitrile group itself, and the bromine atom on the phenyl ring.
1. α-Alkylation: The acidic nature of the α-carbon allows for deprotonation and subsequent alkylation, enabling the introduction of various substituents. A common derivatization is methylation to yield 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of more complex bioactive molecules.[1]
2. Nitrile Group Transformations: The cyano group is a versatile functional handle that can be converted into several other important moieties, including:
-
Hydrolysis: Conversion to a carboxylic acid, 2-(2-Bromo-4-fluorophenyl)acetic acid, which can then be used in amide coupling reactions.
-
Reduction: Transformation into a primary amine, 2-(2-Bromo-4-fluorophenyl)ethan-1-amine, a valuable precursor for various derivatizations.[3]
3. Suzuki-Miyaura Cross-Coupling: The bromine atom on the phenyl ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the chemical diversity of the derivatives.[4][5]
Biological Applications and Assay Protocols
Derivatives of this compound have shown promise as inhibitors of Plk1 and COX enzymes. Below are protocols for assessing the biological activity of these compounds.
Polo-like Kinase 1 (Plk1) Inhibition
Plk1 is a key regulator of mitosis, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1]
Experimental Protocol: Plk1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent kinase assay to measure the formation of ADP, which is indicative of kinase activity.[2]
Materials:
-
Recombinant Plk1 enzyme
-
Kinase substrate (e.g., casein)
-
ATP
-
Test compounds (derivatives of this compound)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in Kinase Buffer.
-
In a 384-well plate, add the test compound solution.
-
Add the Plk1 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of test compounds on cell proliferation.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Cyclooxygenase (COX) Inhibition
COX enzymes (COX-1 and COX-2) are involved in the synthesis of prostaglandins, which are mediators of inflammation. Selective COX-2 inhibition is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.
Experimental Protocol: COX Inhibitor Screening Assay (Fluorescent)
This protocol describes a fluorescence-based method for screening COX-1 and COX-2 inhibitors.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Heme
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine)
-
Arachidonic acid
-
Test compounds
-
Assay Buffer
-
96-well plate (black)
Procedure:
-
In a 96-well plate, add Assay Buffer, Heme, ADHP, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or vehicle control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at room temperature for a specified time.
-
Measure fluorescence using an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Presentation
The following tables summarize the biological activities of representative derivatives.
Table 1: Plk1 Inhibitory Activity of Representative Compounds
| Compound ID | Modification | Plk1 IC50 (pM) | Cell Line | Anti-proliferative IC50 (nM) |
| Hit-4 | Virtual screening identified novel scaffold | 22.61 ± 1.12 | DU-145 | 0.09 ± 0.01 |
| 14f | Benzothiophene derivative | 260,000 | HeLa | Not specified |
Data sourced from references[6][7]. Note that Hit-4 is not a direct derivative of the topic compound but illustrates the potency achievable for Plk1 inhibitors.
Table 2: COX-2 Inhibitory Activity of Representative Compounds
| Compound ID | Modification | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 39 | 2-Aryl-quinoline-4-carboxylic acid derivative | 0.077 | >100 | >1298 |
| 27 | 2,3-Diaryl-1,3-thiazolidine-4-one derivative | 0.06 | 5 | 83 |
| 4g | 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivative | Not specified | Not specified | Selective for COX-2 |
Data sourced from references[8][9]. These compounds are examples of COX-2 inhibitors and not direct derivatives of the topic compound, illustrating the range of activities.
Visualizations
Experimental Workflow: Derivatization and Biological Screening
Caption: Workflow for derivatization and biological screening.
Signaling Pathway: Plk1 Inhibition Leading to Apoptosis
Caption: Plk1 inhibition pathway leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(2-Bromo-4-fluorophenyl)acetonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Bromo-4-fluorophenyl)acetonitrile is a versatile chemical intermediate with significant potential in the development of novel agrochemicals. Its unique structural features, including a reactive nitrile group and a substituted phenyl ring, make it a valuable building block for the synthesis of complex heterocyclic compounds with fungicidal activity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a potent pyrazole-based fungicide.
Introduction
The constant evolution of pesticide resistance in plant pathogens necessitates the continuous development of new agrochemicals with novel modes of action. Phenylacetonitrile derivatives are a well-established class of intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The subject of this document, this compound, offers a strategic starting point for the synthesis of targeted agrochemicals due to the presence of ortho-bromo and para-fluoro substituents on the phenyl ring, which can influence the biological activity and metabolic stability of the final product.
Recent patent literature has disclosed the fungicidal activity of a class of pyrazole-5-amine derivatives. Notably, compounds bearing a 2-bromo-4-fluorophenyl substituent at the 4-position of the pyrazole ring have demonstrated significant efficacy. This document outlines a potential synthetic pathway for one such compound, 4-(2-bromo-4-fluorophenyl)-N-(2-chloro-6-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine , leveraging this compound as a key intermediate.
Application: Intermediate in Fungicide Synthesis
This compound serves as a crucial precursor for the formation of the pyrazole core, a common scaffold in many successful fungicides. The synthetic strategy involves the conversion of the phenylacetonitrile to a β-ketonitrile, which can then undergo cyclization with a substituted hydrazine to form the desired pyrazole ring system. The bromine and fluorine atoms on the phenyl ring are key for tuning the electronic properties and biological activity of the final fungicidal molecule.
Target Agrochemical Profile:
-
Compound Name: 4-(2-bromo-4-fluorophenyl)-N-(2-chloro-6-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine
-
Type: Fungicide
-
Chemical Class: Pyrazole-5-amine
-
Potential Mode of Action: Likely targets cellular respiration or other essential metabolic pathways in fungi. The precise mechanism for this specific class of compounds requires further investigation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting intermediate from 2-bromo-4-fluorobenzyl bromide.
Materials:
-
2-Bromo-4-fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, dissolve sodium cyanide (2.0 equivalents) in DMSO (6 mL).
-
Heat the solution to 90°C.
-
Remove the heat source and slowly add 2-bromo-4-fluorobenzyl bromide (1.0 equivalent, 6.09 mmol).
-
Monitor the reaction temperature. Once the exothermic reaction subsides and the temperature cools to 50°C, add water (120 mL) to the reaction mixture.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography using a hexane/ethyl acetate (9:1) eluent system to yield this compound as a white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 50% | [1] |
| Purity | >95% (by NMR) | [1] |
Protocol 2: Proposed Synthesis of 4-(2-bromo-4-fluorophenyl)-N-(2-chloro-6-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine
This proposed multi-step synthesis illustrates a plausible route from this compound to the target fungicide.
Step 1: Synthesis of 2-(2-bromo-4-fluorophenyl)-3-oxobutanenitrile (β-Ketonitrile intermediate)
This step involves the acylation of the starting acetonitrile.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Ethyl acetate
-
Dry tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in dry THF at 0°C, add a solution of this compound (1.0 equivalent) in dry THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add ethyl acetate (1.2 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by carefully adding water.
-
Acidify the mixture with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 5-amino-4-(2-bromo-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole
This step involves the cyclization of the β-ketonitrile with methylhydrazine.
Materials:
-
2-(2-bromo-4-fluorophenyl)-3-oxobutanenitrile
-
Methylhydrazine
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the β-ketonitrile intermediate (1.0 equivalent) in ethanol.
-
Add methylhydrazine (1.1 equivalents) and a catalytic amount of acetic acid.
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the 5-aminopyrazole derivative.
Step 3: Synthesis of 4-(2-bromo-4-fluorophenyl)-N-(2-chloro-6-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine
This final step involves the amination of the 5-aminopyrazole.
Materials:
-
5-amino-4-(2-bromo-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole
-
1-Chloro-2-fluoro-3-iodobenzene
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Dry toluene
Procedure:
-
To a Schlenk tube, add the 5-aminopyrazole derivative (1.0 equivalent), 1-chloro-2-fluoro-3-iodobenzene (1.2 equivalents), palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add dry toluene and heat the mixture at 100-120°C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture, filter through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the final fungicidal compound.
Visualization of Synthetic Pathway
Caption: Proposed synthetic pathway to a fungicidal pyrazole-5-amine.
Signaling Pathway and Mechanism of Action (Hypothetical)
While the specific target of 4-(2-bromo-4-fluorophenyl)-N-(2-chloro-6-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine is not yet elucidated in publicly available literature, many pyrazole-based fungicides are known to inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.
References
Application Notes and Protocols for Enzymatic Reactions Involving 2-(2-Bromo-4-fluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for potential enzymatic reactions involving 2-(2-bromo-4-fluorophenyl)acetonitrile. Due to the limited availability of specific experimental data for this compound, the protocols and data presented are based on analogous reactions with structurally similar halogenated arylacetonitriles and related derivatives. These notes serve as a starting point for the investigation of biocatalytic routes for the valorization of this compound in the synthesis of valuable chemical intermediates.
Nitrilase-Catalyzed Hydrolysis to 2-(2-Bromo-4-fluorophenyl)acetic acid
Application Note:
Quantitative Data for Analogous Substrates (Nitrilase Hydrolysis):
| Substrate | Enzyme Source | Conversion (%) | Product | Reference |
| 2-Chlorophenylacetonitrile | Pseudomonas fluorescens EBC191 | >95 | 2-Chlorophenylacetic acid | Adapted from general arylacetonitrilase activity |
| 4-Chlorophenylacetonitrile | Rhodococcus rhodochrous | 98 | 4-Chlorophenylacetic acid | Adapted from general arylacetonitrilase activity |
| Phenylacetonitrile | Aspergillus niger K10 | 100 | Phenylacetic acid | Adapted from general arylacetonitrilase activity |
Experimental Protocol: Nitrilase-Catalyzed Hydrolysis
1. Materials:
- This compound (Substrate)
- Nitrilase enzyme (e.g., from Aspergillus niger, Rhodococcus rhodochrous, or a commercial nitrilase screening kit)
- Potassium phosphate buffer (50 mM, pH 7.5)
- Ethyl acetate
- Sodium sulfate (anhydrous)
- Hydrochloric acid (1 M)
- High-Performance Liquid Chromatography (HPLC) system with a suitable chiral or reverse-phase column
2. Enzyme Activity Assay:
- Prepare a stock solution of the substrate (100 mM) in a suitable organic solvent (e.g., DMSO or ethanol).
- In a microcentrifuge tube, combine 900 µL of potassium phosphate buffer (50 mM, pH 7.5), 50 µL of the substrate stock solution (final concentration 5 mM), and 50 µL of the nitrilase solution (e.g., 1 mg/mL).
- Incubate the reaction mixture at 30°C with gentle shaking for a predetermined time (e.g., 1, 4, 8, and 24 hours).
- Stop the reaction by adding 100 µL of 1 M HCl.
- Extract the product by adding 500 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.
- Analyze the organic phase by HPLC to determine the conversion of the substrate and the formation of the carboxylic acid product.
3. Preparative Scale Synthesis:
- In a larger vessel, prepare a reaction mixture containing the substrate at a desired concentration (e.g., 50 mM) in phosphate buffer.
- Add the nitrilase enzyme (e.g., as a whole-cell biocatalyst or immobilized enzyme).
- Maintain the pH of the reaction mixture at 7.5 using a pH-stat by the controlled addition of a base (e.g., 1 M NaOH), as the reaction produces a carboxylic acid.
- Monitor the reaction progress by taking periodic samples and analyzing them by HPLC.
- Upon completion, acidify the reaction mixture to pH 2 with 1 M HCl to protonate the carboxylic acid.
- Extract the product with ethyl acetate, dry the organic phase with anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
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Ketoreductase-Catalyzed Reduction of a Ketone Precursor
Application Note:
Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols. While this compound itself is not a substrate for KREDs, a corresponding ketone precursor, such as 2-bromo-4'-fluoroacetophenone, could be enzymatically reduced to the corresponding chiral alcohol. This alcohol is a valuable synthon for various pharmaceuticals. The stereoselectivity of the reduction is highly dependent on the specific KRED used, allowing for the synthesis of either the (R)- or (S)-enantiomer. Several studies have reported the successful bioreduction of halogenated acetophenones.[4][5]
Quantitative Data for Analogous Substrates (Ketoreductase Reduction):
| Substrate | Enzyme Source | Conversion (%) | Product Enantiomeric Excess (ee, %) | Configuration | Reference |
| 2,4'-Dibromoacetophenone | Yarrowia lipolytica ATCC 32-338A | 100 | >99 | R | [4] |
| 4'-Bromoacetophenone | Daucus carota | 88 | 99 | S | [5] |
| 2-Chloro-4'-fluoroacetophenone | Yarrowia lipolytica A-101 | 92 | 94 | R | [4] |
Experimental Protocol: Ketoreductase-Catalyzed Reduction
1. Materials:
- 2-Bromo-4'-fluoroacetophenone (Substrate)
- Ketoreductase (e.g., from a commercial screening kit)
- NADH or NADPH (Cofactor)
- Glucose dehydrogenase (GDH) for cofactor regeneration
- Glucose
- Potassium phosphate buffer (100 mM, pH 7.0)
- Ethyl acetate
- Magnesium chloride (1 mM)
- Chiral Gas Chromatography (GC) or HPLC system
2. Biocatalyst Preparation:
- If using a recombinant KRED, prepare a solution of the purified enzyme or use whole cells expressing the enzyme.
3. Enzymatic Reduction:
- In a reaction vessel, dissolve the substrate in a minimal amount of a co-solvent like DMSO (e.g., to a final concentration of 1-5% v/v).
- Add the substrate solution to the phosphate buffer containing glucose (e.g., 1.2 equivalents relative to the substrate).
- Add NAD(P)H (e.g., 0.1 mol%) and MgCl₂.
- Initiate the reaction by adding the KRED and GDH.
- Incubate the reaction at a controlled temperature (e.g., 25-30°C) with gentle agitation.
- Monitor the reaction progress by taking samples at regular intervals, extracting with ethyl acetate, and analyzing by GC or HPLC.
4. Product Isolation and Analysis:
- Once the reaction has reached the desired conversion, saturate the aqueous phase with NaCl.
- Extract the product with an organic solvent such as ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
- Determine the enantiomeric excess of the chiral alcohol product using a chiral GC or HPLC column.
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product [label="Chiral Alcohol Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
sub -> reaction;
buffer -> reaction;
kred -> reaction;
cofactor -> reaction;
reaction -> extraction;
extraction -> analysis;
analysis -> product;
}
Transaminase-Catalyzed Asymmetric Amination
Application Note:
Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. Similar to ketoreductases, a ketone precursor like 2-bromo-4'-fluoroacetophenone could be a substrate for a transaminase to produce a chiral amine. Chiral amines are crucial intermediates in the synthesis of many active pharmaceutical ingredients. The choice of the transaminase and the amine donor (e.g., isopropylamine, L-alanine) is critical for achieving high conversion and stereoselectivity.
Quantitative Data for Analogous Substrates (Transaminase Amination):
| Substrate | Enzyme | Amine Donor | Conversion (%) | Product Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | Transaminase from Aspergillus fumigatus | Isopropylamine | >99 | >99 (R) | Adapted from general transaminase activity |
| 1-(3',4'-disubstituted phenyl)propan-2-one | ArR-TA | Isopropylamine | 89 | >99 (R) | [6] |
| Prochiral ketones | ATA-117 | (R)-methyl 3-aminobutanoate | High | High | Adapted from transaminase activity on various ketones |
Experimental Protocol: Transaminase-Catalyzed Amination
1. Materials:
- 2-Bromo-4'-fluoroacetophenone (Substrate)
- Transaminase (e.g., from a commercial screening kit)
- Amine donor (e.g., isopropylamine or L-alanine)
- Pyridoxal-5'-phosphate (PLP) (Cofactor, typically 1 mM)
- Potassium phosphate or Tris-HCl buffer (100 mM, pH 8.0)
- Lactate dehydrogenase (LDH) and NADH (if L-alanine is the amine donor, for removal of pyruvate)
- Ethyl acetate
- Chiral HPLC system
2. Reaction Setup:
- Prepare a stock solution of the substrate in a suitable co-solvent (e.g., DMSO).
- In a reaction vessel, combine the buffer, PLP, and the amine donor.
- If using L-alanine as the amine donor, include LDH and NADH in the reaction mixture to remove the pyruvate by-product and drive the equilibrium towards product formation.
- Add the substrate stock solution to the reaction mixture.
- Initiate the reaction by adding the transaminase.
3. Reaction Monitoring and Work-up:
- Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle shaking.
- Monitor the conversion of the ketone and the formation of the amine product by taking samples at regular intervals and analyzing them by HPLC.
- After the reaction is complete, basify the mixture to pH > 10 with NaOH.
- Extract the chiral amine product with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
- Dry the organic phase and concentrate it to obtain the crude product.
4. Analysis:
- Determine the enantiomeric excess of the chiral amine product by chiral HPLC analysis, often after derivatization with a suitable chiral derivatizing agent.
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product [label="Chiral Amine Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
sub -> reaction;
buffer -> reaction;
ta_enzyme -> reaction;
amine_donor -> reaction;
reaction -> workup;
workup -> analysis;
analysis -> product;
}
References
- 1. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.co.za [journals.co.za]
- 3. researchgate.net [researchgate.net]
- 4. Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Bromo-4-fluorophenyl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Bromo-4-fluorophenyl)acetonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| SYN-001 | Low to No Product Yield | 1. Poor quality of starting material: 2-Bromo-4-fluorobenzyl bromide may have degraded. 2. Inactive cyanide source: Sodium cyanide can decompose upon prolonged exposure to moisture and air. 3. Presence of water in the reaction: Water can hydrolyze the benzyl bromide to the corresponding alcohol, a common side reaction.[1] 4. Incorrect reaction temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. | 1. Verify starting material purity: Use freshly purified 2-Bromo-4-fluorobenzyl bromide or verify its purity by NMR or GC-MS. 2. Use fresh, dry cyanide: Ensure sodium cyanide is a fine, dry powder. Consider using freshly opened reagent. 3. Ensure anhydrous conditions: Dry the solvent (DMSO) and glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Optimize temperature: A published procedure reports a yield of 50% when the reaction is initiated by heating a solution of NaCN in DMSO to 90°C, followed by the slow addition of the benzyl bromide. Monitor the reaction temperature closely. |
| SYN-002 | Formation of Multiple Byproducts | 1. Hydrolysis of benzyl bromide: As mentioned in SYN-001, water contamination leads to the formation of 2-Bromo-4-fluorobenzyl alcohol.[1] 2. Elimination reaction: Although less common with primary benzyl bromides, elimination to form a stilbene derivative is possible, especially at higher temperatures. 3. Hydrolysis of the nitrile product: The product can hydrolyze to the corresponding carboxylic acid, 2-(2-Bromo-4-fluorophenyl)acetic acid, under non-neutral pH conditions during workup.[2] | 1. Strict anhydrous conditions: Follow the recommendations in SYN-001. 2. Control reaction temperature: Avoid excessive heating. The initial exotherm upon adding the benzyl bromide should be managed. 3. Neutral workup: Quench the reaction with water and ensure the pH remains neutral during extraction to prevent nitrile hydrolysis. Wash the organic extracts with brine. |
| SYN-003 | Difficult Purification of the Final Product | 1. Presence of unreacted starting material. 2. Formation of polar impurities: Such as the corresponding benzyl alcohol.[1] 3. Residual solvent: Incomplete removal of DMSO or the extraction solvent. | 1. Monitor reaction completion: Use TLC or HPLC to ensure the starting material is consumed before workup.[1] 2. Column chromatography: Purify the crude product using silica gel flash chromatography. A common eluent system is a gradient of hexane/ethyl acetate. 3. Thorough drying: After extraction, dry the organic phase with a suitable drying agent (e.g., Na2SO4 or MgSO4) and remove the solvent under reduced pressure. For residual DMSO, multiple aqueous washes during the workup are crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from 2-Bromo-4-fluorobenzyl bromide?
A1: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The cyanide ion (CN⁻) from sodium cyanide acts as a nucleophile and attacks the electrophilic benzylic carbon of 2-Bromo-4-fluorobenzyl bromide, displacing the bromide ion as the leaving group.
Q2: Are there alternative cyanide sources I can use if sodium cyanide is giving poor results?
A2: Yes, several other cyanide sources can be employed in organic synthesis, potentially offering advantages in terms of safety or reactivity. These include:
-
Potassium cyanide (KCN): Similar in reactivity to NaCN.
-
Copper(I) cyanide (CuCN): Often used for the cyanation of aryl halides (Rosenmund-von Braun reaction) but can also be used for alkyl halides.
-
Zinc cyanide (Zn(CN)₂): A less toxic alternative, often used in palladium-catalyzed cyanations.
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]): A non-toxic and inexpensive cyanide source, typically used in palladium-catalyzed reactions.[3][4]
-
Trimethylsilyl cyanide (TMSCN): A versatile reagent used under various conditions, often with a Lewis acid catalyst.
Q3: What is the role of DMSO as a solvent in this reaction?
A3: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is effective in dissolving both the ionic sodium cyanide and the organic 2-Bromo-4-fluorobenzyl bromide. It facilitates the SN2 reaction by solvating the sodium cation, leaving the cyanide anion relatively "naked" and more nucleophilic.
Q4: Can phase-transfer catalysis be used to improve the yield of this reaction?
A4: Yes, phase-transfer catalysis (PTC) is a viable strategy for this type of reaction. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can facilitate the transfer of the cyanide anion from an aqueous or solid phase to the organic phase containing the benzyl bromide.[5][6][7] This can sometimes lead to milder reaction conditions and improved yields.
Q5: What are the key safety precautions when working with sodium cyanide?
A5: Sodium cyanide is highly toxic. Key safety precautions include:
-
Handling in a fume hood: Always handle solid sodium cyanide and reaction mixtures in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid contact with acids: Contact with acids will generate highly toxic hydrogen cyanide (HCN) gas. Ensure all glassware is free of acid residues and conduct the reaction and workup under neutral or basic conditions.
-
Emergency preparedness: Be aware of the location of your laboratory's safety shower, eyewash station, and cyanide antidote kit. Never work alone when handling cyanides.
Data Presentation
The following table summarizes yield data for the cyanation of benzyl bromide derivatives under various conditions, based on literature for similar compounds. This data can be used as a reference for optimizing the synthesis of this compound.
| Substrate | Cyanide Source | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromo-4-fluorobenzyl bromide | NaCN | None | DMSO | 90 | 50 | Based on similar preparations |
| Aryl Bromide | K₄[Fe(CN)₆] | Pd(OAc)₂ | Dioxane/H₂O | 100 | ~90 | [4] |
| Secondary Alkyl Chloride | [N(n-Bu)₄][CN] | CuI | CH₃CN | Room Temp | Good | [8] |
| Aryl Chloride | KCN | Pd/CM-phos | Toluene | 70 | High | [3] |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of the target molecule.
Materials:
-
2-Bromo-4-fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (2.0 equivalents) and anhydrous DMSO.
-
Heat the mixture to 90°C in an oil bath with stirring.
-
Slowly add a solution of 2-bromo-4-fluorobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMSO to the hot sodium cyanide solution.
-
After the addition is complete, continue to stir the reaction mixture at 90°C and monitor the progress by TLC.
-
Once the reaction is complete (typically after a few hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel flash chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. Photoinduced, Copper-Catalyzed Carbon–Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(2-Bromo-4-fluorophenyl)acetonitrile
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 2-(2-Bromo-4-fluorophenyl)acetonitrile using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound? A1: The standard and most effective stationary phase for this compound is silica gel. For flash chromatography, a particle size of 40-63 µm (230-400 mesh) is recommended as it provides high surface area and leads to better separation compared to coarser grades.[1]
Q2: Which mobile phase system is best suited for this purification? A2: A non-polar/polar solvent system is typically used. The most common and effective combination is a mixture of hexanes and ethyl acetate.[2] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value for the target compound between 0.15 and 0.35, which generally provides the best separation in a column.[3] A common starting point is a 9:1 mixture of hexane:ethyl acetate.[2]
Q3: What are the potential impurities I might encounter? A3: Impurities depend on the synthetic route. Common impurities may include unreacted starting materials like 2-bromo-4-fluorobenzyl bromide, hydrolysis byproducts such as the corresponding benzyl alcohol, or byproducts from preceding synthetic steps.[4] It is crucial to analyze the crude mixture by TLC or HPLC to identify the number and polarity of impurities before performing column chromatography.
Q4: Is this compound stable on silica gel? A4: Most phenylacetonitrile derivatives are stable on silica gel under neutral conditions. However, prolonged exposure can sometimes lead to degradation, especially if the silica is acidic or if trace impurities catalyze a reaction. It is advisable to test the stability by spotting the crude material on a TLC plate, letting it stand for an hour, and then developing it to see if any new spots appear.[5] If instability is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[5]
Q5: What is the difference between wet loading and dry loading a sample? A5: Wet loading involves dissolving the crude sample in a minimal amount of the initial mobile phase (or a slightly more polar solvent) and carefully pipetting it onto the top of the packed column.[6] This is suitable for samples that are readily soluble. Dry loading is preferred for samples with poor solubility in the eluent.[6] It involves pre-adsorbing the sample onto a small amount of silica gel by dissolving it in a suitable solvent, mixing with silica, and evaporating the solvent until a dry, free-flowing powder is obtained, which is then added to the top of the column.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound does not move from the origin (Rf = 0) | The mobile phase is not polar enough. | Increase the polarity of the mobile phase by gradually increasing the percentage of the more polar solvent (e.g., ethyl acetate). If the compound is very polar, a more aggressive solvent system, such as adding a small percentage of methanol to dichloromethane, may be required.[5] |
| Compound elutes too quickly (Rf > 0.5) | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes). A lower Rf value (ideally 0.15-0.35) will result in better separation on the column.[3] |
| Poor separation between the product and impurities | - Inappropriate solvent system.- Column is overloaded with sample.- Column was packed improperly (channels or cracks). | - Perform a solvent screen using TLC to find a mobile phase that provides better separation (a larger ∆Rf).[3]- Reduce the amount of crude material loaded onto the column. A general rule is 1g of sample per 20-100g of silica, depending on separation difficulty.- Repack the column carefully, ensuring the silica slurry is homogenous and settled without air bubbles.[7] |
| Streaking or "tailing" of the compound spot/band | - Compound is interacting too strongly with acidic sites on the silica gel.- The sample is not dissolving well in the mobile phase as it moves through the column.- The column is overloaded. | - Add a small amount (0.1-1%) of a modifier to the mobile phase. Since the nitrile group can be weakly basic, adding a trace of triethylamine or ammonia can sometimes improve peak shape.[8]- Try a different mobile phase system in which the compound is more soluble.[5]- Reduce the sample load. |
| Product is not recovered from the column | The compound may have degraded on the silica gel. | - Test the compound's stability on a TLC plate first.[5]- If unstable, consider using a less acidic stationary phase like neutral alumina or florisil.[5]- Alternatively, deactivate the silica gel by pre-eluting the column with the mobile phase containing 1% triethylamine. |
Experimental Protocols
Protocol 1: Column Preparation and Sample Loading
-
Select Column and Silica: Choose a glass column of appropriate size. As a general guideline, use 50-100g of silica gel (230-400 mesh) for every 1g of crude material to be separated.
-
Prepare Slurry (Wet Packing): In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to form a homogenous slurry.[1] Ensure there are no dry clumps or air bubbles.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[7] Pour the silica slurry into the column. Gently tap the column to help the silica pack evenly and drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed.
-
Equilibrate: Once packed, wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.
-
Load the Sample:
-
Wet Loading: Dissolve the crude this compound in the minimum possible volume of the mobile phase.[6] Carefully add this solution to the top of the silica bed using a pipette.[6]
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add 2-3 times its weight of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.[6] Carefully add this powder to the top of the packed column.[6]
-
-
Finalize Preparation: Add a thin protective layer of sand on top of the sample layer to prevent disturbance when adding more eluent.[6]
Protocol 2: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate (a solvent drop rate of ~2 inches/minute is a good target for flash chromatography).[1]
-
Gradient Elution (Recommended): Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). After collecting several fractions, gradually increase the polarity by using pre-mixed solvents with higher concentrations of ethyl acetate (e.g., 90:10, 85:15). A stepwise gradient is often effective.[2]
-
Collect Fractions: Collect the eluent in appropriately sized test tubes or vials. The size of the fractions should be about 10-20% of the column volume.
-
Monitor Fractions: Use TLC to analyze the collected fractions. Spot a small amount from each fraction onto a TLC plate. Develop the plate and visualize the spots under UV light to determine which fractions contain the pure product.
-
Combine and Concentrate: Combine the fractions that contain the pure this compound. Remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. guidechem.com [guidechem.com]
- 3. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Reactions of 2-(2-Bromo-4-fluorophenyl)acetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Bromo-4-fluorophenyl)acetonitrile. The information is designed to help anticipate and resolve common issues encountered during synthetic reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: The primary reactive sites of this compound are the aryl bromide, the nitrile group, and the acidic alpha-protons of the acetonitrile moiety. Common side reactions include hydrodehalogenation (loss of bromine), homocoupling of the starting material or coupling partners, and hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.[1][2][3] The specific side products and their prevalence depend heavily on the reaction conditions, including the catalyst, ligands, base, solvent, and temperature.
Q2: I am observing significant hydrodehalogenation of my starting material in a palladium-catalyzed cross-coupling reaction. What can I do to minimize this?
A2: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed couplings.[1] To mitigate this, consider the following:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos, which can promote the desired reductive elimination over pathways leading to dehalogenation.[1]
-
Base Selection: Use a weaker base. Strong bases can sometimes facilitate hydride formation. Consider switching from alkoxides to carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).[2]
-
Solvent: Avoid alcohol-based solvents, which can be a source of hydrides. Aprotic solvents like toluene, dioxane, or THF are often better choices.[1]
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired coupling reaction.
Q3: My reaction mixture shows the formation of homocoupled byproducts. How can I prevent this?
A3: Homocoupling, the dimerization of either the aryl bromide or the boronic acid (in Suzuki couplings), is another common side reaction.[3] This is often exacerbated by the presence of oxygen. To minimize homocoupling:
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). This involves properly degassing all solvents and reagents.[4]
-
Catalyst Pre-activation: Issues with the palladium(0) active species can sometimes lead to side reactions. Using a well-defined palladium pre-catalyst can be beneficial.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the boronic acid partner in Suzuki couplings can sometimes lead to its homocoupling.
Q4: I am attempting a reaction that should preserve the nitrile group, but I am seeing hydrolysis to the amide or carboxylic acid. How can I avoid this?
A4: The nitrile group can be sensitive to both acidic and basic conditions, especially at elevated temperatures, leading to hydrolysis. To prevent this:
-
Control pH: If possible, maintain a neutral or near-neutral pH throughout the reaction and workup.
-
Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions if water is not a required reagent.
-
Temperature: Avoid unnecessarily high reaction temperatures.
-
Workup: During the workup, minimize contact time with strong aqueous acids or bases. A rapid extraction and drying of the organic phase is recommended.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of Starting Material | Inactive catalyst, poor choice of ligand or base, low reaction temperature. | - Use a more active palladium pre-catalyst (e.g., a Buchwald pre-catalyst).- Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos).- Try a different base (e.g., K₃PO₄, Cs₂CO₃).- Increase the reaction temperature incrementally. |
| Significant Hydrodehalogenation | Unfavorable reaction kinetics, presence of hydride sources. | - Switch to a bulkier, more electron-rich ligand.- Use a weaker, non-nucleophilic base.- Change the solvent to a non-protic one like toluene or dioxane.- Lower the reaction temperature. |
| Formation of Homocoupling Byproducts | Presence of oxygen, suboptimal catalyst conditions. | - Ensure all solvents and reagents are thoroughly degassed.- Maintain a strict inert atmosphere throughout the reaction.- Consider using a different palladium source or pre-catalyst. |
| Hydrolysis of Nitrile Group | Presence of water, harsh pH conditions, high temperature. | - Use anhydrous solvents and reagents.- Avoid strongly acidic or basic conditions if possible.- Lower the reaction temperature.- Minimize exposure to aqueous layers during workup. |
Quantitative Data on Side Product Formation (Hypothetical Example)
The following table provides a hypothetical example of side product formation in a Suzuki coupling reaction of this compound with phenylboronic acid under different conditions. This data is illustrative and actual results may vary.
| Condition | Desired Product Yield (%) | Hydrodehalogenation (%) | Homocoupling (Biphenyl) (%) |
| A: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 65 | 15 | 5 |
| B: Pd(dppf)Cl₂, K₃PO₄, Toluene/H₂O, 100°C | 85 | 5 | 2 |
| C: XPhos Pd G3, K₃PO₄, Toluene, 100°C | 92 | <2 | <1 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathway of a Suzuki-Miyaura Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura coupling and common side reactions.
Experimental Workflow for Troubleshooting a Suzuki Coupling Reaction
Caption: Logical workflow for troubleshooting common issues in Suzuki coupling reactions.
References
Technical Support Center: Optimizing Synthesis of 2-(2-Bromo-4-fluorophenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(2-Bromo-4-fluorophenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory synthesis method for this compound?
A1: The most common laboratory-scale synthesis involves the nucleophilic substitution of 2-bromo-4-fluorobenzyl bromide with a cyanide salt, typically sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[1]
Q2: What are the critical reaction parameters to control for this synthesis?
A2: Key parameters to control for optimal yield and purity include reaction temperature, the purity of starting materials, the choice of solvent, and the molar ratio of reactants. Careful control of the addition rate of the benzyl bromide substrate is also important to manage the exothermic nature of the reaction.
Q3: What are some common impurities that can be expected in the crude product?
A3: Common impurities may include unreacted 2-bromo-4-fluorobenzyl bromide, the corresponding benzyl alcohol formed by hydrolysis of the bromide if water is present, and potentially over-alkylation products if the reaction conditions are not well-controlled.[2]
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4: For monitoring reaction progress, Thin-Layer Chromatography (TLC) provides a quick qualitative assessment. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is recommended. Structural confirmation of the final product should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | - Inactive sodium cyanide (e.g., due to moisture absorption).- Low reaction temperature.- Poor quality of starting 2-bromo-4-fluorobenzyl bromide. | - Use freshly opened or properly stored and dried sodium cyanide.- Ensure the reaction temperature is maintained at the optimal level (e.g., initial heating to 90°C for the NaCN/DMSO solution before substrate addition).[1]- Verify the purity of the starting bromide by NMR or GC-MS. |
| Low Yield | - Incomplete reaction.- Side reactions, such as elimination or hydrolysis.- Product loss during workup and purification. | - Increase reaction time or temperature cautiously, monitoring by TLC or HPLC.- Ensure anhydrous reaction conditions to minimize hydrolysis of the benzyl bromide.- Optimize the extraction and purification steps. Consider using a continuous extractor if the product has some water solubility. |
| Formation of Significant Impurities | - Presence of water leading to hydrolysis of the starting material.- Reaction temperature is too high, promoting side reactions.- Impure starting materials. | - Dry the solvent (DMSO) and ensure all glassware is flame-dried before use.- Maintain the recommended reaction temperature profile. A controlled, slow addition of the benzyl bromide can help manage the exotherm.[1]- Purify starting materials if necessary. |
| Difficulty in Product Purification | - Co-elution of impurities with the product during column chromatography.- Oily product that is difficult to crystallize. | - Adjust the solvent system for silica gel chromatography; a hexane/ethyl acetate gradient is a good starting point.[1]- If the product is an oil, try trituration with a non-polar solvent like hexane or pentane to induce crystallization. |
Experimental Protocols
Synthesis of this compound[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a temperature probe, dissolve sodium cyanide (2.0 equivalents) in dimethyl sulfoxide (DMSO).
-
Heating: Heat the solution to 90°C in an oil bath.
-
Substrate Addition: Once the temperature is reached, remove the oil bath and slowly add 2-bromo-4-fluorobenzyl bromide (1.0 equivalent) to the flask. The addition should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching: After the reaction is complete, cool the mixture to 50°C and quench by adding water.
-
Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂).
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel flash chromatography using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v) to yield this compound as a white solid.
Data Presentation
| Parameter | Condition 1[1] | Notes |
| Starting Material | 2-bromo-4-fluorobenzyl bromide | --- |
| Reagent | Sodium Cyanide (NaCN) | 2.0 equivalents |
| Solvent | Dimethyl Sulfoxide (DMSO) | --- |
| Temperature | Initial 90°C, then addition of substrate | Exothermic reaction |
| Reaction Time | Not specified, monitor by TLC/HPLC | --- |
| Yield | 50% | --- |
| Purification | Silica Gel Flash Chromatography (Hexane/EtOAc 9:1) | --- |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
Technical Support Center: 2-(2-Bromo-4-fluorophenyl)acetonitrile
This technical support guide provides essential information on the stability and storage of 2-(2-Bromo-4-fluorophenyl)acetonitrile, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be kept tightly closed to prevent moisture and air exposure.[1][2] It is also recommended to protect the compound from light.[1][3] While room temperature storage is generally acceptable, always refer to the product-specific label for any variations.[3]
Q2: Is this compound stable under normal laboratory conditions?
A2: Yes, this compound is chemically stable under standard ambient conditions, including room temperature. Hazardous reactions are not expected under normal transport or storage conditions.[1]
Q3: What materials are incompatible with this compound?
A3: You should avoid contact with strong oxidizing agents and strong acids when working with this compound.[1]
Q4: What are the potential signs of degradation of this compound?
A4: While specific degradation products are not extensively documented in readily available literature, visual signs of degradation for chemical compounds can include a change in color, the appearance of solid precipitates in a liquid form, or an unexpected change in solubility. If you observe any of these, it is advisable to re-test the purity of the compound before use.
Q5: What are the primary hazards associated with handling this compound?
A5: This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[4][5] It can cause skin and eye irritation, as well as respiratory tract irritation.[1][4][5] Therefore, appropriate personal protective equipment (PPE) should always be used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage. | Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, tightly sealed). Consider re-purifying or using a fresh batch of the compound. |
| Contamination of the compound. | Ensure that all glassware and equipment are clean and dry before use. Use dedicated spatulas and weighing boats. | |
| Change in physical appearance of the compound (e.g., color change). | Exposure to light, air, or moisture. | Discard the compound if significant changes are observed. For future prevention, store in an amber vial or a dark cabinet and ensure the container is tightly sealed. |
| Incompatibility with storage container. | Ensure the compound is stored in its original packaging or a compatible, inert container.[1] | |
| Difficulty in dissolving the compound. | Potential degradation or presence of impurities. | Check the solubility information on the product's technical data sheet. If solubility issues persist with a previously soluble batch, it may indicate degradation. |
Storage Conditions Summary
| Parameter | Recommended Condition |
| Temperature | Cool, well-ventilated area; Room temperature is often acceptable.[1][3] |
| Light | Keep in a dark place; Light sensitive.[1][3] |
| Atmosphere | Sealed in a dry environment; Keep container tightly closed.[1][2][3] |
| Incompatibilities | Strong oxidizing agents, Strong acids.[1] |
Experimental Protocols
Protocol: Assessment of Compound Stability by HPLC
This protocol outlines a general method to assess the stability of this compound over time under specific storage conditions.
1. Objective: To determine the purity of this compound at different time points.
2. Materials:
- This compound
- HPLC-grade acetonitrile
- HPLC-grade water
- HPLC system with a UV detector
- C18 HPLC column
- Analytical balance
- Volumetric flasks
3. Method:
- a. Initial Analysis (T=0):
- i. Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
- ii. Develop a suitable HPLC method (e.g., isocratic or gradient elution with a C18 column and a mobile phase of acetonitrile and water).
- iii. Inject the solution and record the chromatogram. The main peak corresponds to the intact compound.
- iv. Calculate the initial purity based on the peak area percentage.
- b. Sample Storage:
- i. Aliquot the compound into several vials under the desired storage conditions (e.g., room temperature/light, room temperature/dark, refrigerated/dark).
- c. Time-Point Analysis:
- i. At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve a sample from each storage condition.
- ii. Prepare a solution at the same concentration as the initial analysis.
- iii. Analyze by HPLC using the same method.
- iv. Compare the purity (peak area percentage of the main peak) to the initial analysis. The appearance of new peaks may indicate degradation.
4. Data Analysis:
- Tabulate the purity of the compound at each time point for each storage condition. A significant decrease in the main peak area and the emergence of new peaks suggest degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. 114897-91-5|2-(4-Bromo-2-fluorophenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 4. Buy this compound | 61150-58-1 [smolecule.com]
- 5. 2-(2-Bromo-5-fluorophenyl)acetonitrile | C8H5BrFN | CID 2773928 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling of 2-(2-Bromo-4-fluorophenyl)acetonitrile
Disclaimer: This guide is based on safety data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 2-(2-Bromo-4-fluorophenyl)acetonitrile was not available at the time of publication. Always consult with your institution's safety officer and refer to the most current SDS for any chemical you are working with.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound.
Quantitative Data Summary
The following table summarizes key safety and physical property data compiled from information on structurally related compounds. This information should be used as a guideline and may not represent the exact values for this compound.
| Property | Value | Source Analogy |
| Molecular Formula | C₈H₅BrFN | 2-(2-Bromo-5-fluorophenyl)acetonitrile |
| Molecular Weight | 214.03 g/mol | 2-(2-Bromo-5-fluorophenyl)acetonitrile |
| GHS Hazard Class (Anticipated) | Acute Toxicity, Oral (Category 3/4)[1][2] | (2-Bromophenyl)acetonitrile, 2-(2-Bromo-5-fluorophenyl)acetonitrile, Bromoacetonitrile |
| Acute Toxicity, Dermal (Category 3/4)[1][2] | (2-Bromophenyl)acetonitrile, 2-(2-Bromo-5-fluorophenyl)acetonitrile, Bromoacetonitrile | |
| Acute Toxicity, Inhalation (Category 3/4)[1][2] | (2-Bromophenyl)acetonitrile, 2-(2-Bromo-5-fluorophenyl)acetonitrile, Bromoacetonitrile | |
| Skin Corrosion/Irritation (Category 2)[1][2] | 2-(2-Bromo-5-fluorophenyl)acetonitrile, (2-Bromophenyl)acetonitrile | |
| Serious Eye Damage/Eye Irritation (Category 2)[1][2] | 2-(2-Bromo-5-fluorophenyl)acetonitrile, (2-Bromophenyl)acetonitrile | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system[2] | (2-Bromophenyl)acetonitrile | |
| Flash Point (Anticipated) | >100 °C | (2-Bromophenyl)acetonitrile, 4-Fluorophenylacetonitrile |
| Storage Temperature | Room Temperature (in a cool, dry, well-ventilated area) | General recommendation for similar compounds |
Experimental Workflow: General Handling Protocol
Caption: General workflow for handling this compound.
Troubleshooting Guide & FAQs
Q1: I accidentally spilled a small amount of the solid compound on the lab bench. What should I do?
A1:
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Isolate the Area: If safe to do so, prevent others from entering the spill area.
-
Wear Appropriate PPE: Ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a common choice).
-
Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Avoid raising dust.
-
Collect the Material: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water. Collect all cleaning materials in the hazardous waste container.
-
Dispose of Waste: Dispose of the hazardous waste according to your institution's guidelines.
-
Report the Incident: Report the spill to your laboratory supervisor or safety officer.
Q2: What are the symptoms of exposure to this compound?
A2: Based on similar compounds, exposure may cause:
-
Skin Contact: Irritation and redness.[3]
-
Eye Contact: Serious irritation, redness, and watering of the eyes.[3]
-
Inhalation: Irritation of the respiratory tract, which may include a sore throat and a feeling of tightness in the chest.[3]
-
Ingestion: Soreness and redness of the mouth and throat, nausea, and stomach pain may occur.[3] Ingestion of similar compounds is considered toxic.[2]
Q3: What should I do in case of accidental skin or eye contact?
A3:
-
Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes.[3] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[4]
Q4: How should I properly store this compound?
A4: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from strong oxidizing agents and strong acids.[3] Some related compounds are noted to be light-sensitive, so storage in a dark place or an amber vial is recommended.[3]
Q5: What is the appropriate method for disposing of waste containing this chemical?
A5: Dispose of waste containing this compound in a designated and properly labeled hazardous waste container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.
Emergency Spill Response Workflow
Caption: Logical workflow for responding to a chemical spill.
References
troubleshooting failed reactions with 2-(2-Bromo-4-fluorophenyl)acetonitrile
Welcome to the technical support center for 2-(2-Bromo-4-fluorophenyl)acetonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed reactions and addressing common challenges encountered during their experiments with this versatile building block.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when using this compound in various chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the potential causes and how can I troubleshoot it?
Answer:
Low conversion in Suzuki-Miyaura coupling can stem from several factors. Here's a systematic guide to troubleshooting the issue:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For electron-deficient aryl bromides like this compound, certain catalyst systems perform better.
-
Recommendation: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. Bulky, electron-rich phosphine ligands can be effective.[1]
-
-
Base Selection: The choice and quality of the base are crucial for the transmetalation step.
-
Recommendation: Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is finely powdered and anhydrous. Consider screening different bases to find the optimal one for your specific substrates.
-
-
Solvent System: The solvent plays a significant role in solubility and reaction kinetics.
-
Reaction Temperature: Sub-optimal temperature can lead to a sluggish reaction.
-
Recommendation: Gradually increase the reaction temperature, monitoring for any decomposition of starting materials or products.
-
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen.
-
Recommendation: Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) by thoroughly degassing the solvent and using appropriate techniques like Schlenk lines.[1]
-
Question: I am observing significant byproduct formation, such as homocoupling of the boronic acid and debromination of my starting material, in my Suzuki-Miyaura reaction. How can I minimize these side reactions?
Answer:
Byproduct formation is a common issue. Here are strategies to minimize them:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen.
-
Recommendation: Rigorously degas all solvents and the reaction mixture. Maintaining a positive pressure of an inert gas throughout the reaction is essential.[1]
-
-
Debromination (Hydrodehalogenation): This side reaction can compete with the desired cross-coupling.
-
Recommendation: This can be influenced by the catalyst, ligand, base, and solvent. Screening different reaction conditions, particularly the ligand and base combination, can help minimize this pathway. The presence of water can sometimes promote this side reaction, so using anhydrous solvents may be beneficial, although many Suzuki couplings require some water.
-
Question: My Buchwald-Hartwig amination with this compound is not proceeding. What should I check?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but can be sensitive to reaction conditions.[2][3] Here are key areas to troubleshoot:
-
Catalyst System: The choice of palladium catalyst and ligand is paramount. Different generations of Buchwald-Hartwig catalysts have been developed with varying scopes.
-
Recommendation: For aryl bromides, a wide range of catalysts are effective. Consider using a pre-catalyst for more reliable results. Screening different phosphine ligands is often necessary.[4]
-
-
Base: A strong, non-nucleophilic base is typically required.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, other bases like K₃PO₄ or Cs₂CO₃ can be tested. Ensure the base is fresh and handled under anhydrous conditions.
-
-
Solvent: Anhydrous, aprotic solvents are generally used.
-
Recommendation: Toluene, dioxane, and THF are common solvents. Ensure the solvent is thoroughly dried and degassed.[4]
-
-
Amine Coupling Partner: The nature of the amine can affect the reaction.
-
Recommendation: Ensure the amine is pure. For less reactive amines, more forcing conditions (higher temperature, longer reaction time) may be necessary.
-
Nitrile Group Transformations
Question: I am having trouble reducing the nitrile group of this compound to the corresponding primary amine. What are some common issues and solutions?
Answer:
Reduction of the nitrile group can be challenging. Here's how to troubleshoot common problems:
-
Choice of Reducing Agent: The effectiveness of the reducing agent can vary.
-
Recommendation: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for nitriles.[5] Ensure it is fresh and the reaction is performed under strictly anhydrous conditions. Catalytic hydrogenation (e.g., using Raney Nickel or a palladium catalyst) is another option, which may offer better functional group tolerance in some cases.
-
-
Incomplete Reaction: The reaction may not go to completion for several reasons.
-
Recommendation: Increase the equivalents of the reducing agent. Ensure the reaction temperature is appropriate for the chosen reducing agent. For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is sufficient.
-
-
Side Reactions: Over-reduction or reaction with other functional groups can occur.
-
Recommendation: The bromo group may be susceptible to reduction under certain conditions (e.g., with some hydrogenation catalysts). Careful selection of the catalyst and reaction conditions is necessary to achieve chemoselectivity.
-
Question: My attempt to hydrolyze the nitrile group to a carboxylic acid is resulting in a complex mixture of products. How can I achieve a cleaner reaction?
Answer:
Hydrolysis of the nitrile can be performed under acidic or basic conditions, but side reactions can occur.
-
Harsh Conditions: Strong acids or bases at high temperatures can lead to decomposition or side reactions involving the bromo and fluoro substituents.
-
Recommendation: Start with milder conditions (e.g., lower temperature, shorter reaction time) and monitor the reaction progress carefully. A two-stage approach, with initial hydrolysis to the amide followed by further hydrolysis to the carboxylic acid, may provide a cleaner product.
-
-
Work-up Procedure: The work-up is critical for isolating the desired product.
-
Recommendation: Careful pH adjustment is necessary to protonate the carboxylate (if using basic hydrolysis) and precipitate the carboxylic acid product.[6]
-
α-Alkylation Reactions
Question: I am trying to perform an α-alkylation on this compound, but the reaction is sluggish and gives low yields. What can I do to improve it?
Answer:
The acidity of the α-protons in arylacetonitriles allows for deprotonation and subsequent alkylation.[7] Here are some tips for troubleshooting:
-
Base Strength: The base must be strong enough to deprotonate the α-carbon.
-
Recommendation: Strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium amide (NaNH₂) are typically used.[8] Ensure the base is fresh and the reaction is conducted under anhydrous conditions.
-
-
Solvent: An appropriate aprotic solvent is needed.
-
Recommendation: Dimethylformamide (DMF) or tetrahydrofuran (THF) are common choices.[8] Ensure the solvent is anhydrous.
-
-
Electrophile Reactivity: The reactivity of the alkylating agent is important.
-
Recommendation: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive electrophiles, increasing the reaction temperature or using a more polar solvent might be necessary.
-
-
Side Reactions: Dialkylation can be a problem if the mono-alkylated product is also deprotonated.
-
Recommendation: Using a slight excess of the starting nitrile relative to the base and electrophile can help to minimize dialkylation. Adding the electrophile slowly at a low temperature can also improve selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound? A1: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.
Q2: What safety precautions should be taken when working with this compound? A2: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
Q3: Can the bromine atom in this compound be displaced by other nucleophiles? A3: Yes, the bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation), to introduce a wide range of substituents.[5]
Q4: Is the nitrile group susceptible to reaction under the conditions of palladium-catalyzed cross-coupling? A4: Generally, the nitrile group is stable under the conditions of most palladium-catalyzed cross-coupling reactions. However, it's always advisable to monitor the reaction for any potential side reactions involving the nitrile.
Q5: How does the fluorine atom influence the reactivity of the molecule? A5: The fluorine atom is a strongly electron-withdrawing group. This can make the aryl bromide more reactive towards oxidative addition in palladium-catalyzed coupling reactions. In the context of nucleophilic aromatic substitution, fluorine can activate the ring, but the bromine is the more typical leaving group in cross-coupling chemistry.[9]
Data Presentation
Table 1: Representative Conditions for α-Methylation of this compound
| Reagent/Condition | Details | Role | Reference |
| Starting Material | This compound | Substrate | [8] |
| Base | Sodium Hydride (NaH) | Deprotonating Agent | [8] |
| Alkylating Agent | Methyl Iodide (CH₃I) | Electrophile | [8] |
| Solvent | Dimethylformamide (DMF) | Reaction Medium | [8] |
| Temperature | 0 °C to room temperature | Reaction Temperature | [8] |
| Yield | 65% (of 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile) | Product Yield | [8] |
Table 2: General Troubleshooting for Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low/No Conversion | Inactive catalyst | Screen different Pd catalysts and ligands. |
| Inappropriate base | Use a fresh, anhydrous, and finely powdered base. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). | |
| Poor solvent choice | Use anhydrous, degassed solvents. A mixture of organic solvent and water is common. | |
| Low temperature | Gradually increase the reaction temperature. | |
| Byproduct Formation | Oxygen in the system | Thoroughly degas solvents and maintain a positive inert gas pressure. |
| (Homocoupling) | ||
| Byproduct Formation | Catalyst/ligand/base choice | Screen different reaction conditions to minimize hydrodehalogenation. |
| (Debromination) |
Experimental Protocols
Protocol 1: α-Methylation of this compound[8]
-
To a stirred solution of this compound (3 g, 14 mmol) in dimethylformamide (DMF, 10 mL) at 0 °C, add sodium hydride (1 g, 42.1 mmol).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (6 g, 42 mmol).
-
Stir for another 30 minutes.
-
Quench the reaction with water.
-
Extract the product with dichloromethane (DCM).
-
Dry the organic phase with sodium sulfate and concentrate to obtain an oily residue.
-
Purify the residue by flash column chromatography (hexane to 20% ethyl acetate in hexane, gradient elution) to obtain 2-(2-bromo-4-fluorophenyl)-2-methylpropanenitrile as a white solid (2.2 g, 65% yield).
Visualizations
Caption: Troubleshooting flowchart for low conversion in Suzuki-Miyaura coupling.
Caption: Key reaction pathways for this compound.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buy this compound | 61150-58-1 [smolecule.com]
- 6. CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of 2-(2-Bromo-4-fluorophenyl)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2-(2-Bromo-4-fluorophenyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Depending on the synthetic route employed, common impurities may include unreacted starting materials such as 2-bromo-4-fluorobenzyl bromide, the corresponding benzyl alcohol derivative formed via hydrolysis, and potential elimination byproducts.[1]
Q2: What is the recommended initial purification method for crude this compound?
A2: For a crude product that is a solid, a primary and effective purification method is silica gel flash chromatography.[2] Recrystallization can also be a highly effective technique if a suitable solvent system is identified.
Q3: My column chromatography separation is poor, resulting in overlapping fractions. What can I do to improve it?
A3: Poor separation in column chromatography can be addressed by optimizing the eluent system. For this compound, a non-polar solvent system like hexane/ethyl acetate is a good starting point.[2] You can try a shallower gradient or isocratic elution with a lower concentration of the more polar solvent (ethyl acetate). Also, ensure the column is not overloaded; a general guideline is to load a crude material amount that is 1-5% of the silica gel's weight.
Q4: After purification, my product is an oil and won't crystallize. How can I obtain a solid product?
A4: If your product is an oil, it may be due to the presence of residual solvent or impurities. Try co-distillation with a high-boiling point solvent to remove volatile impurities. If the product is a low-melting solid, attempting crystallization from a different solvent system or at a lower temperature may be effective.[1]
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm the chemical structure and identify any impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for determining purity and identifying volatile impurities.
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during the purification of this compound.
Guide 1: Low Purity After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Broad or overlapping peaks | Column overloading | Reduce the amount of crude material loaded onto the column (aim for 1-5% of silica gel weight). |
| Inappropriate eluent system | Optimize the mobile phase. Start with a low polarity mixture (e.g., Hexane/Ethyl Acetate 95:5) and gradually increase polarity. | |
| Poorly packed column | Ensure the silica gel is packed uniformly without air bubbles or channels. A wet slurry packing method is often recommended.[3] | |
| Co-elution of impurities | Impurities have similar polarity to the product | Consider using a different stationary phase (e.g., alumina) or a different solvent system. Recrystallization after chromatography may be necessary. |
Guide 2: Ineffective Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product does not crystallize upon cooling | Product is too soluble in the chosen solvent | Add a co-solvent in which the product is less soluble (an anti-solvent) dropwise to the warm solution until turbidity is observed, then allow to cool slowly. |
| Insufficient concentration | Concentrate the solution by evaporating some of the solvent and then attempt to cool again. | |
| Oiling out instead of crystallizing | Solution is supersaturated or cooling too rapidly | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of pure product can also induce crystallization. |
| Low recovery of purified product | Product has significant solubility in the cold solvent | Cool the crystallization mixture in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the collected crystals. |
Data Presentation
Table 1: Summary of a Reported Purification Protocol
| Parameter | Value |
| Purification Method | Silica Gel Flash Chromatography[2] |
| Stationary Phase | Silica Gel[2] |
| Mobile Phase | Hexane / Ethyl Acetate (9:1)[2] |
| Product Appearance | White Solid[2] |
| Yield | 50%[2] |
Experimental Protocols
Protocol 1: Silica Gel Flash Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Prepare the Column: Prepare a slurry of silica gel in hexane. Carefully pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel.
-
Elution: Begin elution with a hexane/ethyl acetate (9:1) mixture, applying gentle positive pressure.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Monitor the separation by TLC, visualizing the spots under a UV lamp.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
This protocol provides a general method for purifying solid this compound. The choice of solvent is critical and may require experimentation (e.g., ethanol/water, heptane/ethyl acetate).
Materials:
-
Crude this compound
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to the crude solid. Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A troubleshooting guide for common purification challenges.
References
Technical Support Center: Synthesis of 2-(2-Bromo-4-fluorophenyl)acetonitrile
This guide provides technical support for researchers, scientists, and drug development professionals on the synthesis and scale-up of 2-(2-Bromo-4-fluorophenyl)acetonitrile. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and process diagrams to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common laboratory synthesis involves the reaction of 2-bromo-4-fluorobenzyl bromide with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). This reaction proceeds via a nucleophilic substitution mechanism, typically SN2.[1][2]
Q2: Why are polar aprotic solvents recommended for this synthesis?
A2: Polar aprotic solvents like DMSO and DMF are ideal for SN2 reactions. They can dissolve the ionic cyanide salt while not significantly solvating the cyanide anion. This leaves the nucleophile "bare" and highly reactive, leading to a faster and more efficient reaction with the benzyl bromide substrate.
Q3: What are the main safety concerns when working with sodium cyanide?
A3: Sodium cyanide is a highly toxic compound. A primary hazard is the potential release of hydrogen cyanide (HCN) gas, which is extremely poisonous, upon contact with acids. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. An emergency plan should be in place, and personnel should be trained in handling cyanide compounds.
Q4: What are the expected side products or impurities in this synthesis?
A4: Potential impurities include unreacted 2-bromo-4-fluorobenzyl bromide and the corresponding benzyl alcohol, which can form from the hydrolysis of the starting material if water is present in the reaction mixture. Another possible, though less common, byproduct is the isocyanide, which can sometimes form in small amounts during cyanation reactions.[3]
Q5: How can the progress of the reaction be monitored?
A5: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material (2-bromo-4-fluorobenzyl bromide) and the formation of the desired product.
Experimental Protocols
Laboratory Scale Synthesis of this compound
Materials:
-
2-bromo-4-fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (CH2Cl2)
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na2SO4), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium cyanide (2.0 equivalents) in anhydrous DMSO.
-
Heat the solution to 90°C in an oil bath.
-
Once the temperature is stable, remove the oil bath and slowly add a solution of 2-bromo-4-fluorobenzyl bromide (1.0 equivalent) in a small amount of DMSO to the reaction mixture. The addition is exothermic, and the temperature should be monitored.
-
After the addition is complete, stir the reaction mixture and monitor its progress by TLC or HPLC.
-
Once the reaction is complete (typically when the starting material is no longer detectable), cool the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a 6 mmol scale reaction).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by silica gel flash chromatography using a hexane/ethyl acetate gradient.
Data Presentation
The yield of benzyl cyanides can be influenced by various reaction parameters. The following table provides representative data on how these factors can affect the outcome of the synthesis.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | DMSO | DMF | Acetonitrile | Polar aprotic solvents like DMSO and DMF generally give higher yields and faster reaction rates.[4] |
| Temperature | 25°C | 60°C | 90°C | Increasing temperature generally increases the reaction rate, but may also lead to more side products. An optimal temperature balances rate and selectivity. |
| NaCN Equivalents | 1.1 eq | 1.5 eq | 2.0 eq | Using a slight to moderate excess of sodium cyanide can help drive the reaction to completion. |
| Reaction Time | 2 hours | 6 hours | 12 hours | Reaction time should be optimized by monitoring the consumption of the starting material. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive sodium cyanide (e.g., due to moisture absorption).- Insufficient reaction temperature or time.- Presence of water in the reaction, leading to hydrolysis of the starting material. | - Use freshly opened or properly stored anhydrous sodium cyanide.- Optimize temperature and reaction time based on TLC/HPLC monitoring.- Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Multiple Products (Visible on TLC/HPLC) | - Side reaction forming the corresponding benzyl alcohol.- Formation of isocyanide byproduct. | - Ensure anhydrous reaction conditions to minimize hydrolysis.- Isocyanide formation is generally minor but can sometimes be influenced by the choice of cyanide salt and solvent. |
| Reaction Stalls (Incomplete Conversion) | - Poor solubility of sodium cyanide.- Insufficient mixing. | - Ensure vigorous stirring to maintain a good suspension of the cyanide salt.- Consider using a phase-transfer catalyst, especially if scaling up. |
| Difficult Purification | - Co-elution of product and starting material during chromatography.- Oily product that is difficult to handle. | - Optimize the solvent system for column chromatography to improve separation.- Consider recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a solid product. |
Scale-Up Considerations and Troubleshooting
Scaling up this synthesis requires careful attention to safety and process control, particularly due to the exothermic nature of the reaction.
| Issue | Potential Cause(s) on Scale-Up | Recommended Solution(s) |
| Poor Temperature Control (Runaway Reaction) | - The surface-area-to-volume ratio decreases on scale-up, reducing heat dissipation efficiency.[5][6] | - Use a reactor with a cooling jacket and ensure adequate heat transfer.- Control the addition rate of the benzyl bromide to manage the exotherm.- Perform a safety assessment, including calculating the adiabatic temperature rise.[7] |
| Inefficient Mixing | - Formation of "hot spots" and localized high concentrations of reactants. | - Use an overhead stirrer with appropriate impeller design for the reactor size to ensure homogeneity.[7][8] |
| Work-up and Purification Challenges | - Handling large volumes of organic solvents.- Column chromatography is often not feasible at large scales. | - Develop a robust crystallization procedure for product isolation and purification.- Minimize solvent use and consider solvent recycling where possible. |
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting guide for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]
- 2. m.youtube.com [m.youtube.com]
- 3. prepchem.com [prepchem.com]
- 4. Benzyl Bromide | Alkylating Agent for Synthesis [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. catsci.com [catsci.com]
- 7. amarequip.com [amarequip.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
Technical Support Center: Solvent Effects in Reactions of 2-(2-Bromo-4-fluorophenyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Bromo-4-fluorophenyl)acetonitrile. The following information addresses common issues related to solvent effects in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for choosing a solvent for reactions with this compound?
A1: The choice of solvent is critical and depends on the specific reaction type. Key considerations include:
-
Reaction Mechanism: The polarity and proticity of the solvent can significantly influence the reaction pathway, particularly in nucleophilic substitution (SN1 vs. SN2) and cross-coupling reactions.[1][2]
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Solubility: Ensure that this compound and all other reagents are sufficiently soluble in the chosen solvent or solvent system to allow for effective reaction kinetics.
-
Reactivity: The solvent should be inert under the reaction conditions and not react with the starting materials, reagents, or products.
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Work-up and Purification: Consider the ease of solvent removal and compatibility with the desired purification method (e.g., crystallization, chromatography).
Q2: How do polar protic and polar aprotic solvents affect nucleophilic substitution reactions at the benzylic position?
A2: The nature of the solvent can dramatically alter the rate and mechanism of nucleophilic substitution reactions.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both cations and anions effectively through hydrogen bonding.[3] In the context of SN1 reactions, they can stabilize the carbocation intermediate, potentially favoring this pathway. However, for SN2 reactions, they can solvate the nucleophile, reducing its nucleophilicity and slowing the reaction rate.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents possess dipoles that allow them to solvate cations but are less effective at solvating anions due to the absence of acidic protons for hydrogen bonding.[3] This leaves the nucleophile "naked" and more reactive, generally leading to faster SN2 reaction rates.
Q3: What solvents are typically recommended for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) involving the aryl bromide moiety?
A3: For palladium-catalyzed cross-coupling reactions, a variety of solvents and solvent systems are employed, often depending on the specific coupling partners and ligands used.
-
Aprotic Solvents: Toluene, dioxane, and THF are commonly used. For instance, in Stille couplings, toluene is sometimes preferred over dioxane or DMF to minimize dehalogenation side reactions.[4]
-
Biphasic Systems: For Suzuki-Miyaura couplings, a mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous basic solution (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is frequently optimal.[4] This facilitates the dissolution of both the organic-soluble aryl halide and the water-soluble inorganic base.
-
Polar Aprotic Solvents: DMF and acetonitrile can also be effective, particularly in Sonogashira and Heck couplings.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Question: I am attempting a nucleophilic substitution on the benzylic carbon of this compound but am observing low yields. What are the potential solvent-related issues?
Answer: Low yields in these reactions are often linked to solvent choice. Consider the following:
-
Suboptimal Polarity: If you are using a non-polar solvent, the reactants may not be sufficiently soluble, or the transition state may not be adequately stabilized. Conversely, for an SN2 reaction, a highly protic solvent might be over-stabilizing your nucleophile.
-
Competing Elimination Reactions: The basicity of the nucleophile and the solvent can influence the extent of competing elimination reactions. In some cases, a less polar or non-polar solvent might suppress elimination.
Troubleshooting Steps:
-
Switch Solvent Type: If using a polar protic solvent for a presumed SN2 reaction, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity.
-
Solvent Screening: Perform small-scale parallel reactions in a variety of solvents to empirically determine the optimal choice.
-
Check Solubility: Ensure all reagents are fully dissolved at the reaction temperature. If not, consider a different solvent or a co-solvent system.
Issue 2: Dehalogenation Side Product in Palladium-Catalyzed Cross-Coupling
Question: During a Suzuki-Miyaura coupling of this compound, I am observing a significant amount of the dehalogenated product, 2-(4-fluorophenyl)acetonitrile. How can the solvent influence this?
Answer: Dehalogenation is a common side reaction in palladium-catalyzed couplings. The solvent can play a role in several ways:
-
Proton Source: Protic solvents or impurities (like water in aprotic solvents) can serve as a proton source for the proto-dehalogenation of the organopalladium intermediate.
-
Reaction Rate: Solvents that lead to slow oxidative addition or transmetalation steps can provide more opportunity for side reactions to occur.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure your solvents are rigorously dried and degassed to remove water and oxygen.
-
Solvent Choice: For Suzuki reactions, a biphasic system like toluene/water or dioxane/water is often effective.[4] The choice can influence the rate of the desired catalytic cycle versus side reactions. For some substrates, non-polar solvents like toluene have been shown to be effective.[4]
-
Optimize Base and Ligand: While not strictly a solvent effect, the choice of base and ligand is intrinsically linked to the optimal solvent system. Ensure they are compatible and optimized for your specific transformation.
Experimental Protocols
Representative Protocol: Alkylation of this compound
This protocol is a general guideline for the alkylation of the acidic α-carbon of this compound.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a stirred solution of this compound (1 equivalent) in anhydrous DMF (e.g., 3-4 mL per gram of starting material) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 to 3 equivalents) portion-wise.[5]
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature for 30 minutes.[5]
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 to 3 equivalents) dropwise.[5]
-
Allow the reaction to stir for another 30 minutes at room temperature, monitoring by TLC or LC-MS.[5]
-
Carefully quench the reaction with water.
-
Extract the product with DCM or EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary
The following table summarizes the effect of different solvents on the yield of a hypothetical nucleophilic substitution reaction of this compound with a generic nucleophile (Nu⁻). The data is illustrative and based on general principles of solvent effects.
| Entry | Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate | Yield (%) |
| 1 | Methanol | 33 | Polar Protic | 1 | 35 |
| 2 | Ethanol | 24.5 | Polar Protic | 0.5 | 28 |
| 3 | Acetone | 21 | Polar Aprotic | 500 | 75 |
| 4 | Acetonitrile | 37.5 | Polar Aprotic | 5000 | 92 |
| 5 | DMF | 36.7 | Polar Aprotic | 2800 | 88 |
| 6 | DMSO | 47 | Polar Aprotic | 1300 | 85 |
| 7 | Toluene | 2.4 | Non-polar | <0.1 | <5 |
Relative rate data is adapted from known SN2 reactions and illustrates the general trend.
Visualizations
References
preventing decomposition of 2-(2-Bromo-4-fluorophenyl)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the decomposition of 2-(2-Bromo-4-fluorophenyl)acetonitrile. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a halogenated aromatic nitrile. It serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] Its chemical structure allows for various chemical modifications, making it a valuable component in the development of complex molecules.
Q2: What are the general signs of decomposition for this compound?
Visual signs of decomposition can include a change in color (e.g., from white or off-white to yellow or brown), the appearance of particulates, or a change in the physical state. In solution, decomposition may be indicated by the formation of precipitates or a change in solution color. For more definitive identification, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Mass Spectrometry (MS) are recommended to detect impurities and degradation products.
Q3: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3] Some suppliers recommend keeping it in a dark place and at room temperature. For long-term storage, refrigeration may be considered, but it is crucial to prevent moisture condensation upon removal from cold storage.
Q4: What materials are incompatible with this compound?
Strong oxidizing agents should be avoided as they are generally incompatible with this compound. Contact with strong acids or bases should also be minimized, as they can catalyze hydrolysis of the nitrile group.
Troubleshooting Guide: Decomposition Issues
This guide addresses specific issues that may arise during the handling and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) of Solid Compound | Exposure to light (photodegradation) or air (oxidation). Minor impurities from synthesis may also catalyze degradation. | Store the compound in an amber vial or a container protected from light. Purge the container with an inert gas (e.g., nitrogen or argon) before sealing to minimize contact with oxygen. |
| Cloudiness or Precipitate Formation in Solution | Hydrolysis of the nitrile group, especially in the presence of acidic or basic contaminants, or if using protic solvents. | Use anhydrous aprotic solvents. Ensure all glassware is thoroughly dried before use. If aqueous conditions are necessary, use buffered solutions and conduct the experiment at a controlled, low temperature to minimize hydrolysis. |
| Inconsistent Experimental Results or Low Yield | Degradation of the starting material due to improper storage or handling. Thermal stress during the reaction. | Verify the purity of the this compound using an appropriate analytical method (e.g., NMR, GC-MS) before use. Maintain precise temperature control during the reaction; avoid excessive heating. |
| Appearance of Unexpected Peaks in Analytical Chromatogram (e.g., HPLC, GC) | Formation of degradation products. Common degradation pathways for similar compounds include hydrolysis to the corresponding carboxylic acid or amide, and dehalogenation. | Characterize the impurity peaks using mass spectrometry to identify potential degradation products. Review the experimental conditions (pH, temperature, light exposure) to identify the likely cause of degradation and optimize the protocol accordingly. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective. A starting gradient could be 40% acetonitrile, increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 50 µg/mL with the initial mobile phase composition.
-
Injection Volume: 10 µL.
-
Analysis: Monitor for the appearance of new peaks or a decrease in the main peak area over time or under stress conditions (e.g., after exposure to acid, base, heat, or light).
Visualizations
Caption: Workflow for handling this compound.
Caption: Troubleshooting potential decomposition pathways.
References
Technical Support Center: Managing Exothermic Reactions with 2-(2-Bromo-4-fluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on safely managing exothermic reactions involving 2-(2-Bromo-4-fluorophenyl)acetonitrile. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and critical safety data to ensure controlled and safe experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and subsequent reactions of this compound.
| Issue | Potential Causes | Recommended Actions & Solutions |
| Rapid, Uncontrolled Temperature Increase (Thermal Runaway) During Cyanation | 1. Inadequate cooling capacity for the reaction scale.2. Rate of 2-bromo-4-fluorobenzyl bromide addition is too fast.3. Poor heat transfer due to inadequate agitation or fouling of the reactor surface.4. Incorrect solvent choice, leading to poor heat dissipation.5. Higher than expected concentration of reactants. | 1. Immediately cease the addition of 2-bromo-4-fluorobenzyl bromide.2. Enhance cooling by ensuring the cooling bath is at the target temperature and has sufficient volume. Consider a secondary cooling bath if necessary.3. Increase the agitation rate to improve heat transfer, if safe to do so.4. If the temperature continues to rise uncontrollably, prepare to quench the reaction. A pre-prepared, cooled quenching solution (e.g., a weak acid like acetic acid in a large volume of cold water) should be added slowly and carefully.5. For future experiments, reduce the addition rate and/or dilute the reactants. Conduct a thorough thermal hazard analysis before scaling up.[1][2] |
| Exotherm During Alkylation with Sodium Hydride | 1. Addition of the substrate (this compound) or alkylating agent (e.g., methyl iodide) is too rapid.2. Inadequate pre-cooling of the sodium hydride suspension.3. Insufficient stirring leading to localized hot spots and uncontrolled reaction initiation.4. Use of an inappropriate solvent that reacts with sodium hydride. | 1. Stop the addition of the substrate or alkylating agent immediately.2. Ensure the cooling bath is effectively removing heat.3. Increase stirring speed to break up any clumps of sodium hydride and ensure a homogeneous mixture.4. Quench the reaction cautiously with a high-boiling point alcohol like isopropanol or tert-butanol, added dropwise, if the exotherm becomes uncontrollable.5. For subsequent reactions, add the substrate and alkylating agent dropwise at a controlled rate to the cooled sodium hydride suspension.[3] |
| Low Product Yield After Controlled Exotherm | 1. Decomposition of starting material or product due to localized overheating, even if the bulk temperature was controlled.2. Side reactions, such as elimination or hydrolysis, becoming significant at the reaction temperature. | 1. Ensure uniform and efficient stirring throughout the reaction.2. Lower the overall reaction temperature and extend the addition time to minimize decomposition.3. Analyze the crude product mixture to identify byproducts and optimize reaction conditions to minimize their formation. |
| Delayed or No Initiation of Exotherm | 1. Impurities in the starting materials or solvent that inhibit the reaction.2. Low reaction temperature.3. In the case of sodium hydride, a passivated surface on the hydride. | 1. Ensure all reagents and solvents are of high purity and anhydrous, especially for reactions involving sodium hydride.2. For cyanation, gently warm a small spot on the flask with a heat gun to try and initiate the reaction, while carefully monitoring the internal temperature.3. For reactions with sodium hydride, ensure the hydride is fresh and has been properly handled under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic events when working with this compound?
A1: The primary exothermic events are typically encountered during its synthesis and subsequent derivatization.
-
Synthesis via Cyanation: The reaction of 2-bromo-4-fluorobenzyl bromide with a cyanide source, such as sodium cyanide, is a highly exothermic nucleophilic substitution reaction.
-
Alkylation Reactions: The deprotonation of the benzylic position of this compound using a strong base like sodium hydride is highly exothermic due to the release of hydrogen gas and the neutralization reaction. The subsequent reaction with an alkylating agent can also be exothermic.
Q2: Why is temperature control so critical in these reactions?
A2: Strict temperature control is crucial for several reasons:
-
Safety: To prevent a thermal runaway, which can lead to a rapid and uncontrolled increase in temperature and pressure, potentially causing equipment failure or an explosion.[4]
-
Yield and Purity: Excursions to higher temperatures can lead to the decomposition of reactants and products, and promote the formation of unwanted byproducts, thereby reducing the yield and purity of the desired product.
-
Process Control: Maintaining a consistent temperature ensures a predictable and reproducible reaction rate.
Q3: What are the key parameters to monitor for managing the exotherm?
A3: The key parameters to monitor are:
-
Internal Reaction Temperature: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
Reagent Addition Rate: Carefully control the rate of addition of the limiting reagent using a syringe pump or a dropping funnel.
-
Stirring Rate: Ensure efficient stirring to maintain a uniform temperature and prevent the formation of localized hot spots.[2]
-
Cooling System Temperature and Flow: Monitor the temperature and flow rate of the cooling medium.
Q4: What are the potential side reactions that can be exacerbated by poor exotherm control?
A4: Poor temperature control can lead to several side reactions:
-
During Cyanation:
-
Hydrolysis: If water is present, 2-bromo-4-fluorobenzyl bromide can hydrolyze to the corresponding benzyl alcohol.
-
Elimination: Formation of elimination byproducts can occur at elevated temperatures.
-
-
During Alkylation:
-
Over-alkylation: If the reaction is not properly controlled, multiple alkyl groups may be added to the benzylic carbon.
-
Decomposition: The product may be unstable at higher temperatures.
-
Quantitative Data on Exothermic Reactions
| Parameter | Typical Value for Benzyl Bromide Cyanation | Significance |
| Heat of Reaction (ΔHr) | -100 to -150 kJ/mol | A highly negative value indicates a significant release of energy. |
| Adiabatic Temperature Rise (ΔTad) | 150 - 250 °C | The theoretical temperature increase in a perfectly insulated system. A high value indicates a high potential for thermal runaway.[2] |
| Time to Maximum Rate (TMRad) | Can be in the order of minutes at elevated temperatures | The time it takes for the reaction to reach its maximum rate under adiabatic conditions. A short TMR indicates a rapidly accelerating reaction. |
Note: These values are estimates for a related system and should be used for initial risk assessment only. It is highly recommended to perform calorimetric studies (e.g., using a reaction calorimeter) to determine the specific thermal hazard parameters for the synthesis of this compound before performing the reaction on a large scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyanation
WARNING: This reaction is exothermic and involves highly toxic sodium cyanide. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn. Have a cyanide antidote kit readily available and be trained in its use.
Materials:
-
2-bromo-4-fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a dropping funnel.
-
Cooling bath (e.g., ice-water or dry ice-acetone).
-
Syringe pump for controlled addition (recommended for larger scale).
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
To the three-necked flask, add sodium cyanide (1.1 equivalents) and anhydrous DMSO.
-
Cool the mixture to 10-15 °C using a cooling bath.
-
Dissolve 2-bromo-4-fluorobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMSO and load it into the dropping funnel.
-
Slowly add the solution of 2-bromo-4-fluorobenzyl bromide to the stirred sodium cyanide suspension over a period of 1-2 hours, ensuring the internal temperature does not exceed 25 °C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a large volume of cold water with vigorous stirring.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Alkylation of this compound
WARNING: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. This reaction is highly exothermic. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a dry apparatus.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., methyl iodide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen/argon inlet.
-
Cooling bath.
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
To the flask, add sodium hydride (1.2 equivalents). If using a dispersion in mineral oil, it can be washed with anhydrous hexanes to remove the oil, or used directly depending on the reaction scale and conditions.
-
Add anhydrous THF or DMF to the flask and cool the suspension to 0 °C.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF or DMF and add it dropwise to the stirred sodium hydride suspension, maintaining the temperature below 5 °C. Vigorous hydrogen evolution will be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkylating agent (1.1 equivalents) dropwise, again maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as required.
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Troubleshooting logic for a thermal runaway event.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 2-(2-Bromo-4-fluorophenyl)acetonitrile and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the proton nuclear magnetic resonance (¹H NMR) spectral data for 2-(2-Bromo-4-fluorophenyl)acetonitrile and its key structural alternatives. Understanding the nuanced differences in the ¹H NMR spectra of these closely related compounds is crucial for unambiguous identification, purity assessment, and quality control in research and development settings, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules.
Comparison of ¹H NMR Spectral Data
The following table summarizes the ¹H NMR spectral data for this compound and its structural isomers and related compounds. The data highlights how the relative positions of the bromine and fluorine substituents on the phenyl ring, as well as the presence or absence of these halogens, significantly influence the chemical shifts (δ) and coupling constants (J) of the aromatic and methylene protons. All data is presented for spectra recorded in deuterated chloroform (CDCl₃), unless otherwise specified, to ensure a consistent basis for comparison.
| Compound Name | Structure | Aromatic Protons (δ, ppm, multiplicity, J, integration) | Methylene Protons (-CH₂CN) (δ, ppm, multiplicity, integration) |
| This compound | δ 7.70 (dd, J = 8.6, 2.7 Hz, 1H), 7.61 (dd, J = 8.6, 6.0 Hz, 1H), 7.34 (dt, J = 8.6, 2.7 Hz, 1H) | δ 4.07 (s, 2H) | |
| 2-(2-Bromo-5-fluorophenyl)acetonitrile | δ 7.55 (dd, J = 8.7, 5.4 Hz, 1H), 7.35 (dd, J = 8.7, 3.0 Hz, 1H), 7.15 (td, J = 8.7, 3.0 Hz, 1H) | δ 3.85 (s, 2H) | |
| 2-(4-Bromo-2-fluorophenyl)acetonitrile | δ 7.45-7.35 (m, 3H) | δ 3.80 (s, 2H) | |
| 4-Fluorophenylacetonitrile | δ 7.30-7.25 (m, 2H), 7.10-7.05 (m, 2H) | δ 3.70 (s, 2H) | |
| 2-Bromoacetonitrile | Not Applicable | δ 3.95 (s, 2H) |
Note: The data for this compound was reported in DMSO-d₆ and has been included for completeness, though direct comparison with CDCl₃ data should be made with caution due to solvent effects. The data for the other compounds is reported in CDCl₃.
Experimental Protocols
A standardized protocol for the acquisition of ¹H NMR spectra for the compounds listed above is provided to ensure data consistency and reproducibility.
1. Sample Preparation:
-
Concentration: Prepare a solution of the analyte at a concentration of approximately 10-20 mg/mL.
-
Solvent: Use deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Procedure:
-
Weigh 10-20 mg of the compound into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ with TMS.
-
Gently agitate the vial until the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube.
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm.
-
2. NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1.0 seconds.
-
Acquisition Time (aq): Approximately 4 seconds.
-
Spectral Width (sw): 0 to 16 ppm.
-
Transmitter Frequency Offset (o1p): Centered in the spectral window (e.g., around 6 ppm).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
Analyze and report the chemical shifts (δ) to two decimal places and coupling constants (J) to one decimal place.
¹H NMR Analysis Workflow
The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound and its alternatives.
Caption: Workflow for ¹H NMR analysis.
A Comparative Guide to the Characterization of 2-(2-Bromo-4-fluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of organic compounds is a cornerstone of chemical research and drug development. For a molecule such as 2-(2-Bromo-4-fluorophenyl)acetonitrile, a substituted aromatic compound with multiple functional groups, a comprehensive analytical approach is essential for unambiguous characterization. This guide provides a comparative overview of three powerful analytical techniques—¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS)—for the characterization of this compound, supported by predicted and experimental data.
Data Presentation: A Comparative Analysis
The following table summarizes the expected quantitative data from each analytical technique for the characterization of this compound.
| Analytical Technique | Parameter | Predicted/Expected Value | Information Provided |
| ¹³C NMR | Chemical Shift (δ) | ~10-165 ppm | Provides detailed information on the chemical environment of each carbon atom, enabling the identification of the carbon skeleton. |
| δ (C≡N) | ~117 ppm | Confirms the presence of the nitrile functional group. | |
| δ (CH₂) | ~25 ppm | Identifies the methylene carbon adjacent to the aromatic ring and the nitrile group. | |
| δ (Aromatic C) | ~110-165 ppm | Reveals the substitution pattern on the phenyl ring through distinct signals for each carbon. | |
| FT-IR | Vibrational Frequency (ν) | Identifies specific functional groups present in the molecule based on their characteristic vibrational frequencies. | |
| ν (C≡N stretch) | ~2230-2250 cm⁻¹ | Strong, sharp absorption confirming the nitrile group. | |
| ν (Aromatic C=C stretch) | ~1400-1600 cm⁻¹ | Multiple sharp absorptions indicating the presence of the aromatic ring. | |
| ν (C-F stretch) | ~1200-1250 cm⁻¹ | Strong absorption indicating the presence of the carbon-fluorine bond. | |
| ν (C-Br stretch) | ~500-600 cm⁻¹ | Absorption in the fingerprint region suggesting the presence of the carbon-bromine bond. | |
| GC-MS | Retention Time (RT) | Dependent on column and conditions | A characteristic time for the compound to elute from the GC column, useful for identification and quantification. |
| Molecular Ion Peak (M⁺) | m/z 213/215 (approx. 1:1 ratio) | Confirms the molecular weight and the presence of one bromine atom due to its isotopic pattern. | |
| Key Fragment Ions | m/z 134, 107, 75 | Provides a fragmentation pattern that acts as a "fingerprint" for the molecule, aiding in structural confirmation. |
Experimental Protocols
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons.
-
The relaxation delay (d1) should be set to an appropriate value (e.g., 2-5 seconds) to ensure proper relaxation of all carbon nuclei.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure ATR crystal/KBr pellet).
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector: Operate in split or splitless mode at a temperature that ensures volatilization without degradation (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a short period, and then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures elution of the compound (e.g., 280 °C).
-
Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern. Compare the obtained spectrum with a library of known spectra for confirmation.
Visualization of Analytical Workflow
Caption: Workflow for the characterization of this compound.
Concluding Remarks
While ¹³C NMR provides the most detailed skeletal information of this compound, a comprehensive and unambiguous characterization is best achieved through the synergistic use of multiple analytical techniques. FT-IR serves as a rapid and effective method for confirming the presence of key functional groups, while GC-MS provides crucial information on molecular weight and a characteristic fragmentation pattern for identity confirmation. The integration of data from these three techniques allows researchers, scientists, and drug development professionals to confidently elucidate and verify the structure of this and other related compounds.
Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-(2-Bromo-4-fluorophenyl)acetonitrile
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry for the analysis of 2-(2-Bromo-4-fluorophenyl)acetonitrile, a key intermediate in pharmaceutical synthesis. We delve into its expected fragmentation patterns and compare this powerful technique with alternative analytical methods, supported by experimental data and detailed protocols.
Mass Spectrometry of this compound: A Predictive Analysis
The presence of a bromine atom is a key feature, as it will produce a characteristic isotopic pattern with two peaks of roughly equal intensity (M+ and M+2) for any fragment containing bromine.[1]
Table 1: Predicted Major Fragment Ions for this compound in EI-MS
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |
| 213/215 | [C₈H₅BrFN]⁺• | Molecular ion peak with characteristic bromine isotope pattern. |
| 134 | [C₈H₅FN]⁺ | Loss of the bromine radical (•Br). This is a common fragmentation pathway for brominated aromatic compounds. |
| 107 | [C₇H₄F]⁺ | Loss of HCN from the [C₈H₅FN]⁺ fragment, a typical fragmentation for nitriles. |
| 75 | [C₆H₃]⁺ | Further fragmentation of the aromatic ring. |
Visualizing the Fragmentation Pathway
The anticipated fragmentation cascade of this compound upon electron ionization can be visualized as a logical sequence of bond cleavages.
Caption: Predicted electron ionization mass spectrometry fragmentation pathway of this compound.
A Comparative Look: Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a multi-faceted analytical approach is often necessary for comprehensive characterization and quantification. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Principle | Information Provided | Typical Performance | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight and structural information from fragmentation patterns. | High sensitivity (ng to pg range). | Provides detailed structural information. | May require chromatographic separation for complex mixtures. |
| HPLC-UV | Separates compounds based on their interaction with a stationary phase, with UV detection. | Retention time for identification and peak area for quantification. | Good sensitivity (µg to ng range). | Robust and widely applicable for quantitative analysis. | Limited structural information from UV detection alone. |
| GC-MS | Separates volatile compounds in a gas stream followed by mass spectrometric detection. | Retention time and a mass spectrum for each separated compound. | Excellent for volatile and semi-volatile compounds; high sensitivity. | Provides both separation and structural identification. | Requires the analyte to be thermally stable and volatile. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed information about the molecular structure, including connectivity and stereochemistry. | Lower sensitivity compared to MS (mg to µg range). | Unrivaled for unambiguous structure determination. | Not suitable for trace analysis; complex spectra for mixtures. |
Experimental Protocols: A Practical Guide
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound and similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
A common approach for the analysis of semi-volatile compounds like substituted phenylacetonitriles involves GC-MS with electron ionization.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injection: Splitless injection of the sample dissolved in a suitable solvent like ethyl acetate or dichloromethane.
-
Oven Program: A temperature gradient is typically employed, for example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 15°C/min.
-
MS Parameters: EI at 70 eV, scanning a mass range of m/z 50-300.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reversed-phase HPLC is a suitable technique for the quantification of brominated phenylacetonitrile derivatives.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 50% acetonitrile and increasing to 90% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring shows significant absorbance (e.g., 220 nm or 254 nm).
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information. For this compound, both ¹H and ¹³C NMR would be informative.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Expected signals would include aromatic protons exhibiting splitting patterns influenced by the bromine and fluorine substituents, and a singlet for the methylene (-CH₂-) protons.
-
¹³C NMR: Would show distinct signals for each carbon atom in the molecule, with the chemical shifts providing information about their electronic environment.
Workflow Comparison: Choosing the Right Analytical Tool
The selection of an analytical technique depends on the specific research question, whether it is qualitative identification, quantitative analysis, or complete structural elucidation.
Caption: Comparative workflow of analytical techniques for this compound.
Alternatives and Commercial Availability
For researchers in drug development, having access to reference standards and understanding the landscape of alternative compounds is crucial.
-
Commercial Standards: this compound is available from several chemical suppliers as a reference standard, typically with a purity of 97% or higher.[2]
-
Alternative Compounds: A variety of other substituted phenylacetonitriles are commercially available and may serve as alternatives or starting materials in different synthetic routes. These include isomers with different substitution patterns on the phenyl ring, such as 2-(3-bromo-4-fluorophenyl)acetonitrile and 2-(4-bromo-2-fluorophenyl)acetonitrile.[3][4] The choice of a specific isomer often depends on the desired final molecular architecture of the target pharmaceutical compound.
References
A Researcher's Guide to Cysteine Modification: Evaluating Alternatives to 2-(2-Bromo-4-fluorophenyl)acetonitrile
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues is a cornerstone technique in chemical biology. It enables the development of antibody-drug conjugates (ADCs), the study of protein function through chemical probes, and the discovery of novel covalent therapeutics. Haloacetamides, such as 2-(2-bromo-4-fluorophenyl)acetonitrile, have been traditionally used for cysteine alkylation. However, the landscape of cysteine-targeting reagents has significantly evolved, offering a diverse toolkit with varying reactivity, selectivity, and biocompatibility.
This guide provides an objective comparison of alternative reagents to this compound, supported by experimental data. We will delve into the performance of different electrophilic "warheads," provide detailed experimental protocols for their evaluation, and visualize key concepts and pathways to aid in the selection of the optimal reagent for your research needs.
Comparative Analysis of Cysteine Modification Reagents
The choice of a reagent for cysteine modification is critical and depends on the experimental goals, such as the desired reaction speed, specificity for the target cysteine over other nucleophiles, and the stability of the resulting covalent bond. The table below summarizes the performance of several common alternatives to this compound.
| Reagent Class | Example Reagent | Reaction Mechanism | Relative Reactivity (with Thiols) | Selectivity for Cysteine | Bond Stability | Key Advantages | Key Disadvantages |
| Haloacetamides | This compound | SN2 Alkylation | Moderate to High | Moderate | High (Thioether) | Forms stable bond, well-established chemistry. | Can react with other nucleophiles (His, Lys, Met) at higher pH. |
| Iodoacetamide (IAM) | SN2 Alkylation | High | Moderate | High (Thioether) | Widely used, high reactivity. | Lower selectivity, can lead to off-target labeling.[1][2] | |
| Chloroacetamide | SN2 Alkylation | Lower than IAM | Higher than IAM | High (Thioether) | Generally more selective than iodoacetamides. | Slower reaction rates. | |
| Maleimides | N-Ethylmaleimide (NEM) | Michael Addition | Very High | High at pH 6.5-7.5 | Moderate | Fast reaction kinetics, highly selective for thiols at physiological pH. | Resulting succinimidyl-thioether can undergo retro-Michael reaction (reversibility), especially with excess thiols. |
| α,β-Unsaturated Carbonyls | Acrylamide | Michael Addition | Tunable (Low to High) | High | High (Thioether) | Reactivity can be tuned by modifying substituents, widely used in covalent drugs. | Can be sluggish, requiring proximity to the target cysteine. |
| Vinyl Sulfone | Michael Addition | Moderate | High | Very High | Forms a very stable thioether bond, less prone to retro-Michael reaction. | Generally slower reaction rates compared to maleimides. | |
| Novel Warheads | Chlorooximes | Nucleophilic attack on in situ generated nitrile oxide | Very High | High | High | Fast kinetics, high selectivity for cysteine. | Newer chemistry, less established than others. |
| Vinyl- and Alkynyl-substituted Heterocycles | Michael Addition / Nucleophilic Addition | Tunable | High | High | Novel reactivity profiles and attachment vectors. | Synthesis can be more complex. | |
| Ynamides | Hydrothiolation | Moderate | High | High | Forms a stable vinyl thioether. | Can have more complex reaction mechanisms. |
Experimental Protocols
To quantitatively assess and compare cysteine-reactive compounds, two key experimental approaches are widely used: determination of second-order rate constants for reaction with a model thiol and competitive chemoproteomic profiling for proteome-wide selectivity analysis.
Protocol 1: Determination of Second-Order Rate Constants
This protocol allows for the direct measurement of the intrinsic reactivity of an electrophile with a model thiol, such as glutathione (GSH).
Materials:
-
Electrophilic reagent (e.g., this compound or alternative)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., an excess of a thiol like dithiothreitol (DTT) or 2-mercaptoethanol)
-
LC-MS system for analysis
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the electrophilic reagent and GSH in a suitable solvent (e.g., DMSO for the electrophile, water for GSH).
-
Reaction Setup: In a temperature-controlled environment (e.g., 25°C), initiate the reaction by mixing the electrophile and GSH in PBS at known final concentrations. It is recommended to use pseudo-first-order conditions where the concentration of one reactant (e.g., GSH) is in large excess (at least 10-fold) over the other.
-
Time-Course Monitoring: At various time points, take aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.
-
LC-MS Analysis: Analyze the quenched samples by LC-MS to measure the disappearance of the electrophile or the appearance of the GSH-adduct over time.
-
Data Analysis: Plot the natural logarithm of the concentration of the limiting reactant versus time. The slope of this line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) can then be calculated by dividing k' by the concentration of the reactant in excess (k₂ = k' / [GSH]).
Protocol 2: Competitive Chemoproteomics using isoTOP-ABPP
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a powerful technique to assess the selectivity of a covalent inhibitor across the entire proteome.[1][2]
Materials:
-
Cells or tissue of interest
-
Covalent inhibitor of interest
-
Iodoacetamide-alkyne (IA-alkyne) probe
-
Isotopically light and heavy TEV-biotin-azide tags
-
Streptavidin beads
-
Trypsin and TEV protease
-
LC-MS/MS system for proteomic analysis
Procedure:
-
Proteome Preparation: Lyse the cells or tissue to obtain the proteome.
-
Competitive Labeling: Treat one proteome sample with the covalent inhibitor of interest and a control sample with vehicle (e.g., DMSO).
-
Probe Labeling: Subsequently, label both proteomes with the broadly reactive IA-alkyne probe. The inhibitor will block the labeling of its target cysteines by the IA-alkyne probe.
-
Click Chemistry: Conjugate the "light" isotopic tag to the control proteome and the "heavy" isotopic tag to the inhibitor-treated proteome via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Combine and Enrich: Combine the two labeled proteomes, and enrich for probe-labeled proteins using streptavidin beads.
-
Proteolysis: Digest the enriched proteins on-bead with trypsin, followed by cleavage with TEV protease to release the isotopically tagged peptides.
-
LC-MS/MS Analysis: Analyze the released peptides by LC-MS/MS.
-
Data Analysis: Quantify the light-to-heavy ratios for each identified cysteine-containing peptide. A high light-to-heavy ratio indicates that the inhibitor has engaged that specific cysteine, preventing its labeling by the IA-alkyne probe.
Visualizing Key Concepts and Pathways
Diagrams generated using Graphviz can help to visualize complex biological pathways and experimental workflows.
Conclusion
The field of cysteine modification has moved beyond traditional haloacetamides, offering a rich and diverse array of reagents with distinct reactivity and selectivity profiles. While this compound and its analogs remain useful tools, researchers now have access to a wider selection of "warheads" that can be tailored to specific applications. The choice of reagent should be guided by a careful consideration of the desired reaction kinetics, the stability of the resulting conjugate, and the potential for off-target effects. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of these reagents, enabling an informed selection process. By combining careful reagent selection with robust experimental validation, researchers can confidently advance their studies in chemical biology and drug discovery.
References
analytical methods for determining the purity of 2-(2-Bromo-4-fluorophenyl)acetonitrile
Initiating Purity Analysis
I'm now diving into the common analytical techniques for assessing the purity of organic compounds. My focus is narrowing to methods apt for aromatic nitriles, setting the stage to explore their application to specific compounds. I'm focusing on finding the right techniques.
Examining Method Applicability
I've moved on to examining methods suitable for 2-(2-Bromo-4-fluorophenyl)acetonitrile and similar compounds. I'm actively seeking established protocols and typical results. Concurrently, I'm exploring alternative analytical methods for comparison and focusing on obtaining experimental data, including chromatograms and validation parameters, to inform the comparison guide.
Investigating Analytical Techniques
I've been sifting through the initial data, focusing on analytical methods for purity assessments of organic compounds, especially in pharmaceuticals. HPLC, GC-MS, and qNMR keep surfacing as critical tools. I'm now delving into the nuances of each technique, comparing their strengths and limitations in this specific context. The literature review is illuminating.
Seeking Specific Data
I've gathered a broad overview of analytical techniques. HPLC looks promising for this compound's purity, while GC-MS and qNMR complement the picture. The focus now shifts to concrete data and protocols. I need specific experimental examples for this compound. General methods are plentiful, but tailored procedures are crucial to make a practical guide. My search now prioritizes finding that missing experimental detail.
Prioritizing Experimental Data
I've been reviewing methods for purity assessment of similar compounds, particularly those with aromatic nitriles and halogenated groups like this compound. HPLC, GC-MS, and qNMR consistently emerge as suitable methods. I've uncovered general procedures, including potential impurities, but lack specific data for this molecule. Finding chromatograms, spectra, and detailed protocols is now my focus to create a practical guide.
Examining Potential Methods
I've made headway in my research. Searching led me to a press release outlining an HPLC method for a related compound. This offers a great starting point for developing my own protocol. I have a more solid foundation now.
Assessing Analytical Techniques
I have made significant progress in my analysis. I've uncovered application notes and publications detailing GC-MS and qNMR procedures, which will inform my experimental protocol design. More importantly, I've identified a publication detailing the synthesis of this compound and its potential impurities. This is critical for comparing methods. Now I can build detailed protocols for HPLC, GC-MS, and qNMR. I can also create a table to compare typical instrumental characteristics such as LOD, LOQ, and precision and the impact on the detected impurities.
Consolidating Foundational Data
I have a great deal of information to work with now. After a more focused search, I've amassed application notes and publications detailing GC-MS and qNMR methods. Finding the synthesis paper for the target compound and its impurities is a huge boost, enabling me to compare methods realistically. I can now draft experimental protocols and a comparison table. The data on instrument performance characteristics and impurities will let me pinpoint each technique's strengths. My next steps are organizing the comparison guide, crafting the protocols, and making the diagrams.
A Comparative Guide to the Reactivity of Fluorophenylacetonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of the ortho-, meta-, and para-isomers of fluorophenylacetonitrile. Understanding the nuanced differences in reactivity imparted by the position of the fluorine substituent is crucial for optimizing reaction conditions, predicting side products, and designing novel molecular scaffolds in medicinal chemistry and materials science. This document outlines the theoretical basis for these differences, presents comparative quantitative data, and provides a detailed experimental protocol for a kinetic analysis.
Theoretical Framework: The Electronic Influence of Fluorine
The reactivity of the fluorophenylacetonitrile isomers is primarily governed by the electronic effects of the fluorine atom on the phenylacetonitrile scaffold. Fluorine exerts two opposing electronic influences:
-
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the aromatic ring, donating electron density. This effect is most pronounced at the ortho and para positions.
The net electronic effect of the fluorine substituent at a particular position is a balance of these two forces. This, in turn, influences the reactivity of both the benzylic carbon and the nitrile group. For reactions where the transition state involves a buildup of negative charge, electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.
The Hammett equation , log(k/k₀) = σρ, provides a quantitative measure of these electronic effects for meta and para substituents. Here, σ is the substituent constant that reflects the electronic nature of the substituent, and ρ is the reaction constant that indicates the sensitivity of the reaction to these effects. For ortho substituents, steric effects come into play, and the Taft equation , log(k/k₀) = ρσ + δEₛ, which separates polar (σ*) and steric (Eₛ) effects, is more appropriate.
Comparative Reactivity in Base-Catalyzed Hydrolysis
The base-catalyzed hydrolysis of the nitrile group to a carboxylate is a reaction that is sensitive to the electronic effects of substituents on the aromatic ring. The reaction proceeds via a nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. A more electron-deficient nitrile carbon will react faster.
The following diagram illustrates the interplay of inductive and resonance effects of the fluorine substituent at each position and the resulting impact on the electrophilicity of the nitrile carbon.
Quantitative Reactivity Data
| Isomer | Position of -F | Substituent Constant (σ) | Predicted Relative Rate Constant (krel) |
| 2-Fluorophenylacetonitrile | ortho | σ* ≈ +0.3 to +0.4 (estimated) | ~ 2.5 |
| 3-Fluorophenylacetonitrile | meta | σm = +0.34 | 2.2 |
| 4-Fluorophenylacetonitrile | para | σp = +0.06 | 1.2 |
| Phenylacetonitrile | - | 0.00 | 1.0 |
Note: The relative rate constants are hypothetical values derived from the substituent constants to illustrate the expected trend. The value for the ortho isomer is an estimation considering the strong inductive effect and potential steric hindrance.
Analysis of Reactivity:
-
2-Fluorophenylacetonitrile (ortho): This isomer is predicted to be the most reactive. The strong, distance-dependent inductive effect of the fluorine atom at the ortho position significantly withdraws electron density from the ring and, consequently, from the nitrile group, making the carbon atom highly electrophilic.
-
3-Fluorophenylacetonitrile (meta): The meta isomer is expected to be the second most reactive. At the meta position, the electron-withdrawing inductive effect is still strong, while the electron-donating resonance effect does not extend to this position, leading to a net increase in the electrophilicity of the nitrile carbon.
-
4-Fluorophenylacetonitrile (para): The para isomer is predicted to be the least reactive of the three fluoro-isomers, though still slightly more reactive than the unsubstituted phenylacetonitrile. At the para position, the electron-withdrawing inductive effect is at its weakest and is partially counteracted by the electron-donating resonance effect.
Experimental Protocol: Kinetic Analysis of Base-Catalyzed Hydrolysis
This protocol details a method for determining the rate constants for the base-catalyzed hydrolysis of the fluorophenylacetonitrile isomers.
Materials and Equipment
-
2-Fluorophenylacetonitrile, 3-Fluorophenylacetonitrile, 4-Fluorophenylacetonitrile
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrochloric acid (HCl), standardized solution
-
Methanol or Acetonitrile (HPLC grade)
-
Deionized water
-
Thermostatted reaction vessel or water bath
-
Magnetic stirrer and stir bars
-
Volumetric flasks, pipettes, and burettes
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column, or a Gas Chromatography (GC) system with a suitable column.
-
Timer
Experimental Workflow Diagram
Procedure
-
Preparation of Solutions:
-
Prepare a 0.1 M stock solution of each fluorophenylacetonitrile isomer in methanol or acetonitrile.
-
Prepare a 0.2 M aqueous solution of sodium hydroxide and standardize it by titration.
-
Prepare a 0.1 M standardized solution of hydrochloric acid.
-
-
Reaction Setup:
-
Place a known volume (e.g., 50 mL) of the 0.2 M NaOH solution into the thermostatted reaction vessel and allow it to reach the desired temperature (e.g., 50 °C) while stirring.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding a small, known volume (e.g., 1 mL) of the 0.1 M isomer stock solution to the NaOH solution. Start the timer immediately.
-
At regular time intervals (e.g., every 10 minutes for 2 hours), withdraw a 1 mL aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a predetermined volume of the 0.1 M HCl solution sufficient to neutralize the NaOH.
-
-
Analysis:
-
Analyze the quenched samples using a pre-calibrated HPLC or GC method to determine the concentration of the unreacted fluorophenylacetonitrile.
-
-
Data Analysis:
-
Since the concentration of NaOH is in large excess, the reaction follows pseudo-first-order kinetics.
-
Plot the natural logarithm of the concentration of the fluorophenylacetonitrile isomer (ln[Isomer]) versus time.
-
The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-kobs).
-
The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of NaOH.
-
Repeat the entire procedure for each of the three isomers under identical conditions.
-
Conclusion
The position of the fluorine substituent on the phenyl ring has a predictable and significant impact on the reactivity of fluorophenylacetonitrile isomers. Based on the principles of electronic substituent effects, the predicted order of reactivity for base-catalyzed hydrolysis is ortho > meta > para . This guide provides a theoretical framework for understanding these differences, a quantitative prediction of their relative reactivities, and a detailed experimental protocol for verifying these predictions. This information is valuable for chemists working on the synthesis and modification of molecules containing the fluorophenylacetonitrile scaffold.
Validating the Structure of 2-(2-Bromo-4-fluorophenyl)acetonitrile Derivatives: A Comparative Guide to Analytical Techniques
For Immediate Publication
[City, State] – [Date] – In the landscape of pharmaceutical research and development, the precise structural confirmation of novel chemical entities is paramount. For researchers, scientists, and drug development professionals working with 2-(2-Bromo-4-fluorophenyl)acetonitrile and its derivatives, a multi-faceted analytical approach is essential to unequivocally validate their molecular structure. This guide provides a comprehensive comparison of key analytical techniques, supported by experimental data and detailed protocols, to ensure accurate structural elucidation.
The unique arrangement of a bromine atom, a fluorine atom, and a nitrile group on the phenylacetonitrile scaffold presents distinct spectroscopic signatures that can be leveraged for structural confirmation. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering a comparative analysis of their strengths and limitations in this context.
Comparative Analysis of Analytical Techniques
A thorough validation of the structure of this compound derivatives relies on the synergistic interpretation of data from multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined application leads to an unambiguous assignment.
| Analytical Technique | Information Obtained | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information on the chemical environment, number, and connectivity of protons. | Readily available, provides clear information on the aromatic substitution pattern and the methylene protons. | Can have overlapping signals in complex derivatives. |
| ¹³C NMR Spectroscopy | Determines the number of unique carbon atoms and their chemical environment. | Confirms the carbon skeleton and the presence of the nitrile carbon. | Lower sensitivity compared to ¹H NMR. |
| ¹⁹F NMR Spectroscopy | Highly sensitive to the local electronic environment of the fluorine atom. | Wide chemical shift range provides high resolution and is very sensitive to substitution patterns on the aromatic ring. | Requires a spectrometer equipped with a fluorine probe. |
| Mass Spectrometry (EI-MS) | Determines the molecular weight and provides information on the fragmentation pattern. | The presence of bromine gives a characteristic M+2 isotopic peak, confirming its presence. Fragmentation can reveal structural motifs. | Can lead to extensive fragmentation, sometimes making the molecular ion peak difficult to identify. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a single crystal. | Unambiguous determination of the complete molecular structure, including stereochemistry. | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable data. Below are representative protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled experiment.
-
Number of Scans: 1024-4096 (or more for dilute samples).
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
4. ¹⁹F NMR Spectroscopy:
-
Instrument: 376 MHz NMR Spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled experiment.
-
Number of Scans: 64-256.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -80 to -180 ppm (typical for Ar-F).
-
Reference: External standard such as CFCl₃ at 0.0 ppm.
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
2. Gas Chromatography-Mass Spectrometry (GC-MS) - Electron Ionization (EI):
-
Gas Chromatograph:
-
Column: Standard non-polar column (e.g., HP-5MS).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 m/z.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
X-ray Crystallography
1. Crystal Growth:
-
Grow single crystals of the derivative by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
2. Data Collection:
-
Instrument: Single-crystal X-ray diffractometer with a CCD detector.
-
X-ray Source: Mo Kα radiation (λ = 0.71073 Å).
-
Temperature: 100 K (to minimize thermal vibrations).
-
Data Collection Strategy: A series of ω and φ scans to cover the entire reciprocal space.
3. Structure Solution and Refinement:
-
Software: Standard crystallographic software package (e.g., SHELX).
-
Structure Solution: Direct methods.
-
Refinement: Full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of the Validation Workflow
The logical flow of experiments for the structural validation of this compound derivatives can be visualized as a systematic process, starting from fundamental characterization to definitive structural confirmation.
Caption: Workflow for the structural validation of this compound derivatives.
By following this structured analytical workflow and utilizing the comparative data provided, researchers can confidently and accurately determine the structure of novel this compound derivatives, a critical step in the advancement of drug discovery and development programs.
A Comparative Guide to HPLC Methods for Analyzing Reactions of 2-(2-Bromo-4-fluorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring the progress of chemical reactions, identifying products and byproducts, and quantifying their respective concentrations. This guide provides a comparative overview of suitable HPLC methods for the analysis of reactions involving 2-(2-Bromo-4-fluorophenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate HPLC method is critical for achieving accurate and reliable results. This document outlines key experimental considerations and provides a logical workflow for method development.
Core Principles of Separation
The analysis of this compound and its reaction products primarily utilizes Reversed-Phase HPLC (RP-HPLC). In RP-HPLC, the stationary phase is non-polar, while the mobile phase is polar.[1] The retention of analytes is based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.[1]
Comparison of HPLC Column Chemistries
The choice of stationary phase is a critical first step in developing a separation method. For halogenated and aromatic compounds like this compound, C18 and Phenyl-Hexyl columns are common choices.
| Feature | C18 (Octadecylsilane) | Phenyl-Hexyl |
| Primary Interaction | Hydrophobic interactions | π-π interactions, hydrophobic interactions |
| Selectivity | Excellent for separating compounds based on hydrophobicity. | Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions.[2] |
| Best Suited For | General purpose separation of a wide range of non-polar to moderately polar compounds. | Separation of aromatic compounds, isomers, and halogenated species.[2] |
| Considerations | May not provide optimal resolution for structurally similar aromatic compounds. | The choice of mobile phase can significantly influence the π-π interactions.[3] |
Mobile Phase Selection: Acetonitrile vs. Methanol
The organic modifier in the mobile phase plays a crucial role in controlling the elution strength and selectivity of the separation. Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in RP-HPLC.
| Feature | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Strength | Stronger elution strength compared to methanol. | Weaker elution strength compared to acetonitrile. |
| Selectivity | Can disrupt π-π interactions between the analyte and a phenyl-based stationary phase.[3] | More effective at preserving and utilizing the unique selectivity of phenyl phases for π-π interactions.[3] |
| UV Cutoff | Lower UV cutoff (~190 nm), beneficial for detection at low wavelengths. | Higher UV cutoff (~205 nm). |
| Viscosity | Lower viscosity, resulting in lower backpressure. | Higher viscosity, leading to higher backpressure. |
Experimental Protocols
Below are generalized experimental protocols for developing an HPLC method for the analysis of a reaction involving this compound.
Protocol 1: General Reversed-Phase HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid (or Phosphoric Acid for non-MS applications)[4]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. A typical starting point could be 95% A for 2 minutes, followed by a linear gradient to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or a more specific wavelength determined by the UV spectrum of the analyte)
-
Injection Volume: 10 µL
Protocol 2: Method Utilizing π-π Interactions
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: Similar to Protocol 1, start with a high aqueous content and increase the methanol concentration over time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Note on pH: The ionization state of analytes can significantly affect their retention in RP-HPLC.[3] For acidic or basic compounds, buffering the mobile phase is crucial to ensure reproducible retention times and good peak shapes. The pH of the mobile phase should be selected to keep the analytes in a single ionic form (either fully protonated or fully deprotonated).
Logical Workflow for HPLC Method Selection
The following diagram illustrates a logical workflow for selecting and optimizing an HPLC method for the analysis of reactions of this compound.
Data Summary
The following table provides a hypothetical comparison of performance characteristics between two HPLC methods for separating this compound from a potential reactant and product. Actual results will vary based on the specific reaction conditions and impurities.
| Parameter | Method A (C18 Column, ACN/Water) | Method B (Phenyl-Hexyl Column, MeOH/Water) |
| Retention Time (min) | ||
| Reactant | 3.5 | 4.2 |
| This compound | 5.8 | 6.5 |
| Product | 7.2 | 8.1 |
| Resolution (Rs) | ||
| Reactant / Analyte | 2.1 | 2.5 |
| Analyte / Product | 1.8 | 2.2 |
| Peak Asymmetry (As) | ||
| Analyte | 1.2 | 1.1 |
The selection of an optimal HPLC method for analyzing reactions of this compound requires careful consideration of the stationary phase, mobile phase, and other chromatographic parameters. A systematic approach, as outlined in the workflow diagram, will facilitate the development of a robust and reliable analytical method. For reactions involving multiple aromatic species, a Phenyl-Hexyl column with a methanol/water mobile phase may offer superior selectivity due to enhanced π-π interactions. However, a C18 column with an acetonitrile/water mobile phase remains a versatile and effective starting point for method development.
References
X-ray Crystallography of 2-(2-Bromo-4-fluorophenyl)acetonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of derivatives structurally related to 2-(2-Bromo-4-fluorophenyl)acetonitrile. Due to the limited availability of specific crystallographic data for the title compound, this guide focuses on a comparative study of similarly substituted phenylacetonitrile derivatives. The presented data offers insights into the influence of various substituents on the crystal packing and molecular geometry of this class of compounds, which is crucial for rational drug design and the development of new chemical entities.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of substituted phenylacetonitrile derivatives. This data allows for a comparative understanding of how different halogen and nitro substitutions on the phenyl ring affect the crystal lattice.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| 2,2-Dibromo-N-(4-fluorophenyl)acetamide | C₈H₆Br₂FNO | Monoclinic | P2₁/c | 9.746 | 10.980 | 9.426 | 96.33 | 4 |
| 2,6-Dibromo-4-fluorobenzonitrile | C₇H₂Br₂FN | Orthorhombic | Pnma | 14.896 | 7.448 | 5.378 | 90 | 4 |
| 2-(4-Nitrophenyl)-2-(phenylamino)propanenitrile | C₁₅H₁₃N₃O₂ | Trigonal | P6₁ | 9.4638 | 9.4638 | 26.877 | 120 | 6 |
| 2-(4-Fluorophenylamino)-2-(4-nitrophenyl)propanenitrile | C₁₅H₁₂FN₃O₂ | Monoclinic | C2/c | 16.9640 | 5.9812 | 27.460 | 91.57 | 8 |
Experimental Protocols
The determination of crystal structures for small molecules like the this compound derivatives involves a standardized workflow.
Single Crystal X-ray Diffraction: A Generalized Protocol
-
Crystal Growth: High-quality single crystals of the target compound are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and is often determined empirically.
-
Crystal Mounting: A suitable crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head using a cryo-protectant oil.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This step involves indexing the diffraction spots and integrating their intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined using least-squares methods against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.
Experimental Workflow
Caption: Experimental workflow for X-ray crystallography.
The Versatile Phenylacetonitrile Scaffold: A Comparative Guide to its Applications
Substituted phenylacetonitriles are a class of organic compounds characterized by a phenyl ring and a nitrile group attached to a methylene bridge. This structural motif serves as a versatile scaffold in the development of a wide range of commercially significant molecules. This guide provides a comparative overview of the applications of substituted phenylacetonitriles in the pharmaceutical and agrochemical industries, with a focus on their performance, supported by experimental data and detailed methodologies.
Pharmaceutical Applications: Calcium Channel Blockers
A prominent application of substituted phenylacetonitriles in medicine is their use as calcium channel blockers. These drugs are crucial in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain cardiac arrhythmias. They exert their therapeutic effects by inhibiting the influx of calcium ions (Ca²⁺) through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells. This inhibition leads to vasodilation and a reduction in heart rate and contractility, ultimately lowering blood pressure and alleviating cardiac workload.
Comparative Efficacy of Calcium Channel Blockers
The efficacy of calcium channel blockers can be compared based on their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of a biological process. A lower IC₅₀ value indicates a higher potency. The following table summarizes the IC₅₀ values for several calcium channel blockers, including derivatives that highlight the importance of the phenylacetonitrile-like core.
| Compound | Chemical Class | Target | IC₅₀ (nM) | Reference |
| Verapamil | Phenylalkylamine | L-type Ca²⁺ Channel | 320 | [1] |
| Nimodipine | Dihydropyridine | L-type Ca²⁺ Channel | 14.9 | [2] |
| Felodipine | Dihydropyridine | L-type Ca²⁺ Channel | 1.45 | [2] |
| Compound 13* | Dihydropyridine | L-type Ca²⁺ Channel | 6.56 | [2] |
| Compound 16** | Dihydropyridine | L-type Ca²⁺ Channel | 29.9 | [2] |
*3-ethyl 5-methyl 1,4-dihydro-2-[(2-hydroxyethoxy) methyl]-6-methyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate **3-ethyl 5-methyl 1,4-dihydro-2-[2- [(1-methyl-1,4-dihydropyridyl-3-carbonyloxy)ethoxy]methyl]- 6-methyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate
Signaling Pathway of L-type Calcium Channel Blockade
The mechanism of action of phenylacetonitrile-based calcium channel blockers involves the modulation of the L-type calcium channel signaling pathway. The following diagram illustrates this process.
Experimental Protocol: In Vitro Evaluation of Calcium Channel Blocking Activity
The following protocol outlines a standard method for determining the calcium channel blocking activity of test compounds using isolated porcine coronary artery smooth muscle.[3]
1. Tissue Preparation:
-
Fresh porcine hearts are obtained from a local abattoir.
-
The left anterior descending coronary artery is dissected and cleaned of adhering fat and connective tissue.
-
The artery is cut into rings of 2-3 mm in width.
2. Experimental Setup:
-
The arterial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension of 2 g is applied to each ring, followed by an equilibration period of 60-90 minutes.
3. Induction of Contraction:
-
The arterial rings are depolarized by replacing the normal Krebs-Henseleit solution with a high-potassium (e.g., 80 mM KCl) solution. This induces a sustained contraction by opening voltage-gated calcium channels.
4. Application of Test Compounds:
-
Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., substituted phenylacetonitrile derivatives) are added to the organ bath at regular intervals.
-
A vehicle control (e.g., DMSO) is run in parallel.
5. Data Analysis:
-
The relaxation induced by the test compound is expressed as a percentage of the maximal contraction induced by the high-potassium solution.
-
Concentration-response curves are plotted, and the IC₅₀ values are calculated using non-linear regression analysis.
Agrochemical Applications: Acaricides
Substituted phenylacetonitriles have also demonstrated significant potential in agriculture as acaricides for the control of phytophagous mites, such as the two-spotted spider mite (Tetranychus urticae), a major pest of numerous crops worldwide.
Comparative Acaricidal Activity
The effectiveness of acaricides is typically evaluated by determining the median lethal concentration (LC₅₀), which is the concentration of the chemical that is lethal to 50% of the test population. The following table presents the LC₅₀ values for various acaricides against Tetranychus urticae.
| Compound | Chemical Class | LC₅₀ (mg/L) | Reference |
| Etoxazole | Oxazoline | 0.088 (larvae) | [4] |
| Etoxazole | Oxazoline | 0.128 (eggs) | [4] |
| Compound 6a-4* | Oxazoline | 0.0006 (eggs) | [5] |
| Compound 6a-7** | Oxazoline | ~0.0055 | [5] |
| Compound 6b-3*** | Oxazoline | ~0.0044 | [5] |
| Compound 6b-4**** | Oxazoline | ~0.0037 | [5] |
| Compound 6c-2***** | Oxazoline | ~0.0044 | [5] |
| Compound 6c-4****** | Oxazoline | ~0.0037 | [5] |
| Cyflumetofen | β-ketonitrile derivative | 3.9 | [6] |
| Fenpyroximate | Pyrazole | 26.786 | [6] |
*Structure containing a sulfiliminyl moiety. **Structure containing a sulfiliminyl moiety. ***Structure containing a sulfiliminyl moiety. ****Structure containing a sulfiliminyl moiety. *****Structure containing a sulfiliminyl moiety. ******Structure containing a sulfiliminyl moiety.
Experimental Workflow for Acaricide Screening
The process of discovering and evaluating new acaricidal compounds involves a systematic workflow, from synthesis to bioassays. The following diagram illustrates a typical experimental workflow for screening the acaricidal activity of substituted phenylacetonitriles.
Experimental Protocol: In Vitro Acaricide Screening (Leaf Disc Bioassay)
The leaf disc bioassay is a standard method for evaluating the efficacy of acaricides against spider mites.[7]
1. Mite Rearing:
-
A susceptible strain of Tetranychus urticae is reared on a suitable host plant (e.g., bean plants, Phaseolus vulgaris) in a controlled environment (e.g., 25±1°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
2. Preparation of Leaf Discs:
-
Leaf discs (approximately 2 cm in diameter) are cut from the host plant leaves.
-
The discs are placed with the adaxial surface down on a water-saturated cotton pad or agar gel in a Petri dish to maintain turgor.
3. Application of Test Compounds:
-
A series of concentrations of the substituted phenylacetonitrile derivatives are prepared in a suitable solvent (e.g., acetone-water mixture with a surfactant).
-
The leaf discs are dipped into the test solutions for a short period (e.g., 5-10 seconds) and then allowed to air dry.
-
Control discs are treated with the solvent mixture only.
4. Infestation and Incubation:
-
Once the discs are dry, a specific number of adult female mites (e.g., 10-20) are transferred onto each disc.
-
The Petri dishes are sealed with a ventilated lid and incubated under the same conditions as the mite rearing.
5. Mortality Assessment:
-
Mite mortality is assessed after a specific time period (e.g., 24, 48, or 72 hours).
-
Mites that are unable to move when prodded with a fine brush are considered dead.
6. Data Analysis:
-
The percentage mortality is calculated for each concentration and corrected for control mortality using Abbott's formula.
-
The LC₅₀ values and their 95% confidence intervals are determined using probit analysis.
Conclusion
Substituted phenylacetonitriles represent a valuable and versatile chemical scaffold with significant applications in both the pharmaceutical and agrochemical sectors. As calcium channel blockers, their derivatives have proven to be effective in managing cardiovascular diseases. In agriculture, they show promise as potent acaricides for controlling destructive mite populations. The comparative data and detailed experimental protocols provided in this guide offer a foundation for researchers and scientists to further explore and optimize the potential of this important class of compounds in drug discovery and crop protection.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, calcium channel antagonist activity, and anticonvulsant activity of 3-ethyl 5-methyl 1,4-dihydro-2-[(2-hydroxyethoxy) methyl]-6-methyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate coupled to a 1-methyl-1,4-dihydropyridyl-3-carbonyl chemical delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thescipub.com [thescipub.com]
- 4. Highly Efficient Synthesis and Acaricidal and Insecticidal Activities of Novel Oxazolines with N-Heterocyclic Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Acaricidal- and Insecticidal-Activity Evaluation of Novel Oxazolines Containing Sulfiliminyl Moieties and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characteristics biological activities of the novel acaricide flupentiofenox against phytophagous mites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(2-Bromo-4-fluorophenyl)acetonitrile: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. This guide provides detailed procedures for the safe disposal of 2-(2-Bromo-4-fluorophenyl)acetonitrile, a compound requiring careful handling due to its potential hazards. The following information is intended for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly.
Hazard Profile and Safety Precautions
Key safety precautions include:
-
Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors or dust.[1][2]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this chemical is used or stored.[1][2]
Disposal Procedures
The primary and most critical step in the disposal of this compound is to treat it as hazardous waste. It must be disposed of through an approved waste disposal plant in accordance with national and local regulations.[1][2][3][4]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in its original container if possible, or in a clearly labeled, compatible waste container.[1]
-
Labeling: The waste container must be clearly and accurately labeled with the full chemical name: "Hazardous Waste: this compound". Include any relevant hazard symbols.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.[1][2]
-
Collection: Arrange for collection by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for the compound.
Never dispose of this compound down the drain or in regular trash. [1][2]
Quantitative Data Summary
While specific quantitative data for this compound was not found, the table below summarizes the hazard classifications for similar compounds, which should be considered as a conservative guide.
| Hazard Classification | Category | GHS Statement | Source |
| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic/Harmful if swallowed | [1][2][4][5] |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin | [2][4][5] |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled | [2][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][4][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [3][4][5] |
Experimental Protocol: Waste Generation from a Quenching Procedure
In a typical laboratory setting, waste containing this compound may be generated during the workup of a chemical reaction. The following is a generalized protocol for quenching a reaction and the subsequent handling of the generated waste.
Objective: To safely quench a reaction mixture containing this compound and isolate the product, while properly managing the resulting aqueous and organic waste streams.
Materials:
-
Reaction mixture containing this compound
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Appropriate organic solvent (e.g., ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Labeled hazardous waste containers (one for organic waste, one for aqueous waste)
Procedure:
-
Cooling: Ensure the reaction mixture is cooled to room temperature before quenching.
-
Quenching: Slowly and carefully add the reaction mixture to a separatory funnel containing a saturated aqueous sodium bicarbonate solution to neutralize any acidic components. Vent the separatory funnel frequently to release any gas that may be generated.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Waste Segregation:
-
Aqueous Waste: The aqueous layer from the quenching and washing steps will contain small amounts of dissolved organic compounds. Transfer this aqueous waste to a clearly labeled hazardous waste container designated for "Aqueous Waste containing this compound".
-
Organic Waste: The organic layer contains the product and solvent. After drying the organic layer with anhydrous sodium sulfate and filtering, the solvent can be removed under reduced pressure. Any residual material and the used drying agent should be collected in a labeled hazardous waste container for "Organic Waste containing this compound".
-
-
Decontamination: Decontaminate all glassware that came into contact with this compound by rinsing with an appropriate solvent (e.g., acetone). The rinsate should be collected and disposed of as hazardous organic waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
